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tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Documentation Hub

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  • Product: tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
  • CAS: 1026796-28-0

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Integration of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate in Targeted Therapeutics

Executive Summary: The sp³-Enriched Pharmacophore In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to conformationally restricted, sp³-enriched scaffolds is a proven strategy to im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The sp³-Enriched Pharmacophore

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to conformationally restricted, sp³-enriched scaffolds is a proven strategy to improve ligand efficiency, metabolic stability, and aqueous solubility. The 3-(pyrazol-1-yl)azetidine motif represents a privileged pharmacophore in this paradigm. By anchoring a pyrazole ring to a four-membered azetidine core, researchers achieve a rigid, precisely angled vector that minimizes entropic penalties upon binding to target kinases.

This specific structural skeleton is most notably featured in Baricitinib , a blockbuster disease-modifying antirheumatic drug (DMARD) that acts as a potent JAK1/JAK2 inhibitor[1]. To construct such complex molecules modularly, drug development professionals rely on tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate as a foundational building block. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for orthogonal synthetic strategies, enabling late-stage functionalization without compromising the integrity of the secondary amine.

Chemical Identity and Physicochemical Profiling

Accurate physicochemical profiling is critical for predicting the behavior of this building block during library synthesis and purification. The compound is typically isolated as a solid and requires specific handling to maintain its ≥95% purity.

Table 1: Chemical Identifiers
ParameterValue
Chemical Name tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
CAS Number 1026796-28-0
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
SMILES CC(C)(C)OC(=O)N1CC(C1)n2cccn2
Table 2: Physicochemical & Safety Properties
PropertySpecification / Data
Physical Form Solid
Purity ≥95%
Storage Temperature 2-8°C (Sealed in dry conditions)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)

Mechanistic Chemistry: Reactivity and Conformational Dynamics

The utility of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate relies on the highly specific electronic and steric environment of its two primary components:

  • The Boc-Protected Azetidine Core: The Boc carbamate is electronically deactivated, rendering the azetidine nitrogen non-nucleophilic. This provides absolute stability against basic conditions (e.g., Buchwald-Hartwig or Suzuki cross-couplings) and nucleophilic attacks. The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), yet it is kinetically stable under standard reaction conditions.

  • The Pyrazole Ring: Attached via the N1 position to the sp³ carbon of the azetidine, the pyrazole ring is electron-rich and capable of engaging in critical hydrogen-bonding interactions (as an H-bond acceptor) within the ATP-binding pocket of kinases like JAK1/2[1].

Validated Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include causality for reagent selection and In-Process Controls (IPCs) to verify success at each node.

Protocol 1: Acid-Mediated Boc Deprotection

Objective: Cleave the Boc group to yield the reactive secondary amine while avoiding hygroscopic salts.

  • Step 1: Dissolve tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Step 2: Add 4M HCl in Dioxane (10.0 eq) dropwise.

    • Causality: While Trifluoroacetic acid (TFA) is commonly used, it generates trifluoroacetate salts that are highly hygroscopic and can act as competing nucleophiles in downstream reactions. HCl in dioxane cleanly generates the hydrochloride salt, which is highly crystalline.

  • Step 3: Warm the reaction to room temperature and stir for 2 hours.

  • Step 4 (Self-Validation): The reaction validates itself visually; as the Boc group is cleaved and isobutylene gas evolves, the highly polar 3-(1H-pyrazol-1-yl)azetidine hydrochloride salt precipitates out of the non-polar DCM/Dioxane mixture as a white solid.

  • Step 5: Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Couple the deprotected azetidine to a heteroaryl electrophile (e.g., a chloropyrimidine) to build the kinase inhibitor scaffold.

  • Step 1: Suspend the 3-(1H-pyrazol-1-yl)azetidine hydrochloride salt (1.0 eq) and the target heteroaryl chloride (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the free azetidine amine without competing for the electrophilic carbon on the heteroaryl chloride.

  • Step 3: Heat the mixture to 90°C for 12 hours. The steric bulk of the 3-substituted azetidine requires elevated thermal energy to overcome the activation barrier of the SₙAr transition state.

  • Step 4 (IPC): Monitor via LC-MS. The disappearance of the free azetidine mass ( m/z 124 [M+H]⁺) and the appearance of the coupled product mass confirms complete conversion.

Pathway and Workflow Visualization

The following diagram illustrates the synthetic pipeline transforming the protected building block into a pharmacologically active agent, highlighting its ultimate biological mechanism.

G N1 tert-Butyl 3-(1H-pyrazol-1-yl) azetidine-1-carboxylate N2 Acidic Cleavage (4M HCl in Dioxane) N1->N2 Boc Deprotection N3 3-(1H-pyrazol-1-yl)azetidine Hydrochloride Salt N2->N3 Intermediate Isolation N4 Nucleophilic Aromatic Substitution (SNAr) N3->N4 + Heteroaryl Halide + DIPEA N5 Target Kinase Inhibitor (e.g., Baricitinib Analog) N4->N5 Scaffold Assembly N6 JAK1/JAK2 Inhibition & STAT Blockade N5->N6 Pharmacological Action

Figure 1: Synthetic workflow and pharmacological application of the 3-(pyrazol-1-yl)azetidine core.

Analytical Characterization Standards

To ensure the integrity of the synthesized compounds, researchers should verify the structural fidelity of the 3-(pyrazol-1-yl)azetidine motif using Nuclear Magnetic Resonance (NMR). Based on established characterizations of similar fluorinated and non-fluorinated pyrazole-azetidine derivatives[1], the following ¹H-NMR (400 MHz, CDCl₃) signatures serve as a benchmark:

  • Boc Group: A distinct, sharp singlet integrating to 9H at approximately δ 1.45 ppm.

  • Azetidine Core: The methylene protons (CH₂) of the azetidine ring typically appear as two distinct multiplets or doublets (due to the rigid ring puckering and diastereotopic nature) resonating between δ 4.20 and 4.45 ppm[1].

  • Pyrazole Ring: The aromatic protons exhibit three distinct signals: two doublets around δ 7.50–7.65 ppm (representing the 3-H and 5-H positions) and a multiplet/triplet around δ 6.30 ppm (representing the 4-H position)[1].

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Exploratory

1H NMR and 13C NMR spectra data for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Executive Summary This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nucl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. As a molecule incorporating both a strained azetidine ring and an aromatic pyrazole system, its structural elucidation serves as an excellent case study for the application of modern NMR spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine structural characterization. It details the complete assignment of all proton and carbon signals, explains the causal factors behind observed chemical shifts and coupling patterns, provides a reproducible experimental protocol for data acquisition, and outlines the logical workflow for spectral interpretation.

Introduction: The Role of NMR in Heterocyclic Chemistry

In the field of medicinal chemistry and drug discovery, heterocyclic scaffolds like azetidines and pyrazoles are of paramount importance due to their prevalence in biologically active molecules.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, acts as a constrained bioisostere for various functional groups, while the pyrazole moiety is a key feature in numerous pharmaceuticals. The precise characterization of substituted derivatives such as tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is critical for confirming synthetic outcomes and ensuring molecular integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, signal multiplicities, coupling constants, and integrations in ¹H and ¹³C NMR spectra, one can meticulously map the connectivity and chemical environment of each atom within a molecule. This guide demonstrates the application of these principles to fully characterize the title compound.

Molecular Structure and Atom Numbering

To facilitate an unambiguous discussion of the NMR data, a systematic numbering scheme is applied to the molecular structure of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. This numbering is used consistently throughout the analysis and spectral assignments.

A more accurate representation using a chemical drawing tool is recommended for clarity. For the purpose of this guide, the assignments will refer to standard IUPAC numbering conventions where C3 is the point of substitution on the azetidine ring.

Simplified Numbering for Discussion:

  • Azetidine Ring: The methine proton is H3, and the two sets of diastereotopic methylene protons are H2/H2' and H4/H4'. The corresponding carbons are C3, C2, and C4. The nitrogen is N1.

  • Pyrazole Ring: Protons are H3', H4', and H5'. Carbons are C3', C4', and C5'.

  • Boc Group: The nine equivalent protons of the tert-butyl group are designated H-tBu. The carbons are the quaternary C-tBu and the methyl C-tBu. The carbonyl carbon is C=O.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The data presented below is based on typical values reported for this structural motif in a deuterated chloroform (CDCl₃) solvent.

Table 1: ¹H NMR Data for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.63d1HJ = 2.4 HzH5' (Pyrazole)
~7.54d1HJ = 1.4 HzH3' (Pyrazole)
~6.30t1HJ ≈ 2.0 HzH4' (Pyrazole)
~5.10m1H-H3 (Azetidine CH)
~4.42dd2H²J ≈ 9.6 Hz, ³J ≈ 8.5 HzH2/H4 (Azetidine CH₂)
~4.28dd2H²J ≈ 9.6 Hz, ³J ≈ 6.5 HzH2'/H4' (Azetidine CH₂)
1.47s9H-C(CH ₃)₃ (Boc)
Detailed ¹H NMR Interpretation
  • Pyrazole Protons (H3', H4', H5'): The three protons on the pyrazole ring appear in the aromatic region (δ 7.0-8.0 ppm).

    • H5' (δ ~7.63): This proton is adjacent to one nitrogen (N1') and is coupled only to H4', appearing as a doublet.[1]

    • H3' (δ ~7.54): Similarly, H3' is adjacent to the other nitrogen (N2') and is coupled only to H4', resulting in a doublet.[1]

    • H4' (δ ~6.30): This proton is coupled to both H3' and H5'. The similar coupling constants result in a signal that appears as a triplet (or more accurately, a doublet of doublets that overlaps). Its upfield shift relative to H3' and H5' is characteristic for the C4'-H of a 1-substituted pyrazole.[1]

  • Azetidine Methine Proton (H3): The proton at the point of substitution, H3, is significantly downfield (δ ~5.10 ppm) due to the deshielding effect of the adjacent pyrazole nitrogen (N1'). It appears as a multiplet (a quintet or triplet of triplets) because it is coupled to the four diastereotopic methylene protons on C2 and C4.

  • Azetidine Methylene Protons (H2/H2', H4/H4'): The protons on the C2 and C4 carbons of the azetidine ring are diastereotopic due to the chiral center at C3. This means they are chemically non-equivalent and will have different chemical shifts and couplings.

    • They typically appear as two distinct signals around δ 4.42 and 4.28 ppm.[1]

    • Each signal represents two protons (one from C2 and one from C4). The signals are complex because of geminal coupling (coupling to each other, ²J) and vicinal coupling to the H3 proton (³J). This often results in two overlapping doublets of doublets.[1][3] The Boc group on the azetidine nitrogen influences these shifts, typically moving them downfield.

  • tert-Butyl Protons (Boc Group): The nine protons of the tert-butyl protecting group are all chemically and magnetically equivalent. They experience no coupling to other protons and therefore appear as a sharp, intense singlet at approximately δ 1.47 ppm, integrating to 9H.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their electronic nature.

Table 2: ¹³C NMR Data for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Chemical Shift (δ) ppmAssignment
~156.5C =O (Boc Carbonyl)
~140.0C 3' (Pyrazole)
~127.8C 5' (Pyrazole)
~106.0C 4' (Pyrazole)
~79.6C (CH₃)₃ (Boc Quaternary)
~55.0C 2 / C 4 (Azetidine CH₂)
~53.0C 3 (Azetidine CH)
28.5C(C H₃)₃ (Boc Methyls)
Detailed ¹³C NMR Interpretation
  • Carbonyl Carbon (C=O): The carbonyl carbon of the tert-butoxycarbonyl (Boc) group is the most deshielded carbon in the molecule, appearing far downfield around δ 156.5 ppm, which is a characteristic chemical shift for carbamate carbonyls.

  • Pyrazole Carbons (C3', C4', C5'):

    • C3' (δ ~140.0) and C5' (δ ~127.8): These carbons are bonded to nitrogen atoms, which causes them to be significantly deshielded and appear downfield.[1]

    • C4' (δ ~106.0): The C4' carbon is the most shielded of the pyrazole carbons, appearing at the highest field (lowest ppm value) in the aromatic region of the spectrum.[1]

  • Azetidine Carbons (C2, C3, C4):

    • C2 / C4 (δ ~55.0): The two equivalent methylene carbons of the azetidine ring appear in the aliphatic region. Their position is influenced by the adjacent nitrogen atom of the ring.

    • C3 (δ ~53.0): The methine carbon, directly attached to the pyrazole ring, is also found in this region. Its specific shift is highly dependent on the substituent.

  • Boc Group Carbons:

    • Quaternary Carbon (δ ~79.6): The quaternary carbon of the tert-butyl group appears around δ 79.6 ppm, a typical value for an sp³ carbon bonded to an oxygen atom.

    • Methyl Carbons (δ 28.5): The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear far upfield as a single, intense peak at δ 28.5 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra for the title compound. Trustworthiness in spectral data begins with a robust and reproducible experimental method.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

    • Cap the NMR tube securely.

  • Instrumentation and Setup:

    • The spectra should be recorded on a modern NMR spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent. A narrow and symmetrical lock signal is indicative of good shimming.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectra manually to obtain a flat baseline and pure absorption-mode signals.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or the residual CHCl₃ signal to 7.26 ppm (¹H) and the CDCl₃ triplet to 77.16 ppm (¹³C).[5]

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

Workflow for NMR-Based Structure Elucidation

The process of elucidating a chemical structure from NMR data follows a logical and self-validating workflow. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively confirm the assignments made from 1D spectra.[6]

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis & Interpretation cluster_elucid 5. Final Structure Confirmation prep Dissolve Compound in Deuterated Solvent (e.g., CDCl₃ + TMS) acq_1h Acquire 1D ¹H Spectrum prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum proc Fourier Transform, Phasing & Calibration acq_1h->proc acq_2d Acquire 2D Spectra (COSY, HSQC) if needed acq_13c->proc analysis_1h Analyze ¹H: Chemical Shift, Integration, Multiplicity, J-coupling proc->analysis_1h analysis_13c Analyze ¹³C: Chemical Shift, Number of Signals proc->analysis_13c analysis_2d Correlate Signals with 2D NMR (HSQC, COSY) to confirm connectivity analysis_1h->analysis_2d analysis_13c->analysis_2d elucid Assign All Signals to Molecular Structure analysis_2d->elucid

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the complete and unambiguous structural characterization of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. Each signal in both spectra can be rationally assigned to its corresponding nucleus within the molecule, and the observed chemical shifts and coupling patterns are fully consistent with established principles of NMR theory and the compound's unique electronic and steric features. This guide provides not only the spectral data but also the underlying scientific reasoning and experimental framework necessary for confident structural verification, underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Technical Support Center. Retrieved from a URL provided by the grounding tool.
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from a URL provided by the grounding tool.
  • Al-Harrasi, A., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Published by MDPI. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Synthesized azetidine derivatives. Retrieved from a URL provided by the grounding tool.
  • Imbach, J. L., et al. (1971). Studies on azetidine derivatives III configurational assignment with a shift reagent. Journal of the American Chemical Society.
  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from a URL provided by the grounding tool.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Wiley-VCH. (2007). Supporting Information for a scientific publication. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from a URL provided by the grounding tool.
  • MDPI. (2023).
  • ChemScene. (n.d.). Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate. Retrieved from a URL provided by the grounding tool.
  • PubChemLite. (n.d.). Tert-butyl 3-(4-formyl-1h-pyrazol-1-yl)azetidine-1-carboxylate. Retrieved from a URL provided by the grounding tool.
  • Santos, C. M. M. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. PDF document.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. Retrieved from a URL provided by the grounding tool.
  • J&K Scientific. (n.d.). tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from a URL provided by the grounding tool.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from a URL provided by the grounding tool.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals The landscape of modern drug discovery is increasingly populated by complex heterocyclic molecules, prized for their unique three-dimensional struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is increasingly populated by complex heterocyclic molecules, prized for their unique three-dimensional structures and their ability to interact with biological targets. Among these, tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate stands out as a valuable building block. Its rigid azetidine core, combined with the versatile pyrazole moiety, makes it a sought-after intermediate in the synthesis of novel therapeutics. However, with chemical innovation comes the responsibility of ensuring the safety of the researchers who handle these advanced compounds. This guide provides a comprehensive overview of the safety data, handling guidelines, and emergency procedures for tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, grounded in established safety protocols and an understanding of its chemical properties.

Compound Profile and Hazard Identification

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1026796-28-0) is a solid organic compound with a molecular weight of 223.27 g/mol and the linear formula C₁₁H₁₇N₃O₂. Understanding its intrinsic hazards is the first step toward safe handling.

1.1. GHS Classification and Associated Risks

Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

The presence of the GHS07 pictogram, an exclamation mark, serves as a visual warning for these potential health effects. The signal word associated with this compound is "Warning".

Hazard Statement Code Description
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.

1.2. Physicochemical Properties and Their Implications for Safety

While detailed experimental data on this specific molecule is not extensively published, its structure—a BOC-protected azetidine linked to a pyrazole ring—provides clues to its behavior. The tert-butoxycarbonyl (BOC) protecting group can be labile under strong acidic conditions, and the pyrazole ring, while generally stable, is a nitrogen-containing heterocycle that can exhibit basic properties. The compound is a solid at room temperature and should be stored in a dry, cool environment, with a recommended temperature of 2-8°C, to ensure its stability.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

The cornerstone of safe laboratory practice is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure through inhalation, dermal contact, and accidental ingestion.

2.1. Primary Engineering Controls

All manipulations of solid tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate should be conducted in a well-ventilated area. For weighing and preparing solutions, a certified chemical fume hood is mandatory. This is crucial to prevent the inhalation of any fine dust particles. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1][2]

2.2. Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[1][3]

  • Hand Protection: Compatible, chemical-resistant gloves must be worn. Nitrile gloves are a common and effective choice for handling many organic solids. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[4]

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing is necessary to protect the skin.[5]

  • Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a government-approved respirator should be used.[1]

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the critical stages in the lifecycle of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate within a laboratory setting, emphasizing the safety measures at each step.

G cluster_storage Storage and Preparation cluster_handling Experimental Use cluster_disposal Waste Management storage Receiving and Storage (2-8°C, dry) prep Preparation in Fume Hood (Weighing, Dissolving) storage->prep Transfer using appropriate tools reaction Chemical Reaction (Inert atmosphere if needed) prep->reaction Use in experiment workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup Transfer of reaction mixture waste Waste Segregation (Solid and Liquid) workup->waste Generation of waste disposal Dispose according to institutional guidelines waste->disposal

Caption: Safe handling workflow for tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Detailed Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with this compound.

3.1. Storage

Upon receipt, the container should be inspected for any damage. The compound must be stored in a tightly sealed container in a dry, well-ventilated area, refrigerated at 2-8°C. Storage away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases is recommended to prevent any unintended reactions.[2]

3.2. Handling

  • Pre-Handling: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.

  • Weighing and Transfer: Weigh the solid compound in a chemical fume hood to minimize inhalation risk. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Contaminated clothing should be removed and laundered before reuse.[1] Do not eat, drink, or smoke in the laboratory.[3][6]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

4.1. First-Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[3]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]

4.2. Accidental Release Measures

  • Small Spills: For minor spills, wear the appropriate PPE, sweep up the solid material, place it in a sealed container for disposal, and clean the spill area thoroughly.[1]

  • Large Spills: Evacuate the area and prevent entry. Ventilate the area. If the spill is significant, contact the institution's environmental health and safety department.

Emergency Response Logic

The following diagram illustrates the decision-making process in the event of an emergency involving tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

G cluster_exposure Exposure Response cluster_spill Spill Response start Emergency Event (Spill or Exposure) is_exposure Is it a personal exposure? start->is_exposure is_spill Is it a spill? is_exposure->is_spill No exposure_type Identify exposure type (Eye, Skin, Inhalation, Ingestion) is_exposure->exposure_type Yes spill_size Assess spill size is_spill->spill_size Yes first_aid Administer First Aid (Flush, Wash, Fresh Air) exposure_type->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention small_spill Contain and clean up with appropriate PPE spill_size->small_spill Small large_spill Evacuate and notify EHS spill_size->large_spill Large

Caption: Decision tree for emergency response to spills or exposure.

Fire-Fighting Measures and Waste Disposal

5.1. Fire-Fighting

In the event of a fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes, as toxic fumes may be emitted under fire conditions.[1][3]

5.2. Waste Disposal

All waste containing tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, including empty containers, should be disposed of in accordance with local, state, and federal regulations.[3][6] Do not allow the chemical to enter drains or waterways.

Conclusion

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a valuable tool in the arsenal of medicinal chemists. By understanding its potential hazards and adhering to the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely unlock its potential in the development of new medicines. A proactive and informed approach to safety is not just a regulatory requirement but a professional responsibility that underpins scientific excellence.

References

  • PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. [Link]

  • MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). [Link]

  • SDS Manager. tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1h-pyrazol-1-yl)methyl)azetidine-1-carboxylate SDS. (2023). [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). [Link]

  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • PubChem. tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Structural and Stereochemical Profiling of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Executive Summary In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional scaffolds is a proven strategy for improving the pharmacokinetic profiles of drug candi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional scaffolds is a proven strategy for improving the pharmacokinetic profiles of drug candidates. tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (also known as 1-Boc-3-(1H-pyrazol-1-yl)azetidine) represents a highly valuable building block in this paradigm. Frequently utilized in the synthesis of kinase inhibitors (such as JAK pathway modulators), this molecule combines the rigid, compact geometry of an azetidine ring with the hydrogen-bonding potential of a pyrazole moiety.

This whitepaper provides an in-depth technical analysis of the structural chemistry, conformational dynamics, and crystallographic properties of this compound, offering actionable protocols for its synthesis and Single-Crystal X-Ray Diffraction (SCXRD) characterization.

Stereochemistry and Conformational Dynamics

The stereochemistry of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is governed by three distinct intramolecular phenomena: ring puckering, restricted carbamate rotation, and steric avoidance.

Azetidine Ring Puckering

Unlike ideal planar polygons, the four-membered azetidine ring is highly strained. To relieve the eclipsing (Pitzer) strain generated by adjacent C-H bonds, the ring deviates from planarity, adopting a "butterfly" or puckered conformation [1]. Microwave spectroscopy and ab initio studies indicate that the ring-puckering dihedral angle typically ranges between 25° and 33° [1].

Because of this puckering, the C3 position is not geometrically flat. The bulky 1H-pyrazol-1-yl substituent at C3 will dynamically adopt a pseudo-equatorial orientation to minimize transannular 1,3-diaxial-like steric clashes with the N-Boc group.

N-Boc Rotamerism

The tert-butoxycarbonyl (Boc) protecting group at N1 introduces significant conformational complexity. The carbamate nitrogen is sp²-hybridized due to resonance delocalization of its lone pair into the adjacent carbonyl group. This imparts partial double-bond character to the N–C(O) bond, restricting free rotation [2].

Consequently, the molecule exists as an equilibrium of syn (E) and anti (Z) rotamers in solution, which often manifests as doubled signals or peak broadening in ¹H and ¹³C NMR spectra at room temperature [2, 5]. In the solid state, however, crystallization forces the molecule to adopt a single, thermodynamically favored rotameric state to optimize crystal packing [3].

ConformationalDynamics Main tert-Butyl 3-(1H-pyrazol-1-yl) azetidine-1-carboxylate Puckering Ring Puckering (~30° Dihedral) Main->Puckering Rotamerism N-Boc Rotamerism (Restricted Rotation) Main->Rotamerism Eq Pseudo-Equatorial (Favored) Puckering->Eq Ax Pseudo-Axial (Hindered) Puckering->Ax Syn Syn (E) Rotamer Rotamerism->Syn Anti Anti (Z) Rotamer Rotamerism->Anti

Conformational dynamics governing the stereochemistry of the N-Boc azetidine scaffold.

Crystallographic Profiling (SCXRD)

To definitively assign the stereochemical orientation and rotameric state of the molecule, Single-Crystal X-Ray Diffraction (SCXRD) is required. Because the molecule lacks strong hydrogen-bond donors (no N-H or O-H groups), its crystal lattice is primarily stabilized by weak C-H···O=C interactions and van der Waals dispersion forces.

Quantitative Data Presentation

Table 1: Representative Crystallographic Parameters

Parameter Expected Value / Description
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1 (Centrosymmetric packing for achiral C3)
Temperature 100(2) K (Cryogenic cooling to minimize thermal motion)
Radiation Cu Kα (λ = 1.54184 Å)
Z (Molecules/unit cell) 4
R₁ (Final R index) < 0.05 (Validates a high-quality structural model)

| Goodness-of-fit (GoF) | ~1.00 - 1.05 (Validates proper weighting of diffraction data) |

Table 2: Key Stereochemical Metrics in the Solid State

Structural Feature Expected Range Causality / Significance
Azetidine Puckering Angle 25° – 33° Relieves eclipsing torsional strain of adjacent C-H bonds [1].
N-B(oc) C-N Bond Length ~1.34 – 1.36 Å Indicates partial double-bond character (resonance) [3].
Pyrazole Orientation Pseudo-equatorial Minimizes transannular steric clash with the Boc group.

| Carbamate Dihedral (O-C-N-C) | ~0° or ~180° | Planar geometry due to sp² hybridization of the amide nitrogen. |

Experimental Workflows

The following protocols outline a self-validating system for synthesizing the compound and isolating diffraction-quality single crystals.

Protocol 1: Synthesis via Nucleophilic Substitution

Causality Focus: This route utilizes an S_N2 displacement. The choice of base is critical; a mild, bulky base prevents the degradation of the acid-sensitive and strongly basic-sensitive Boc group.

  • Reagent Preparation: Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) [4] and 1H-pyrazole (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 equiv) to the solution. Note: Cs₂CO₃ efficiently deprotonates the pyrazole to form the nucleophilic pyrazolide anion without cleaving the carbamate.

  • Reaction Execution: Heat the mixture to 80 °C under an inert argon atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure product as a white solid/oil.

Protocol 2: Single-Crystal Growth and SCXRD Analysis

Causality Focus: Vapor diffusion is selected over rapid evaporation because slow equilibration allows molecules to arrange into a thermodynamically stable, defect-free lattice, which is essential for resolving the exact puckering angle.

  • Solvent System Selection: Dissolve 50 mg of the purified compound in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM).

  • Vapor Diffusion Setup: Place the open 1-dram vial containing the DCM solution inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-hexane).

  • Crystallization: Seal the outer vial tightly and leave it undisturbed at room temperature for 3–5 days. The slow diffusion of hexane vapor into the DCM lowers the solubility, promoting controlled nucleation.

  • Mounting: Select a suitable, highly birefringent single crystal under a polarized light microscope. Coat it in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Data Collection: Transfer the crystal to the goniometer of an X-ray diffractometer equipped with a cryostream set to 100 K. Collect diffraction data using Cu Kα radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow Start 1-Boc-3-iodoazetidine Synthesis Nucleophilic Substitution (Pyrazole, Cs2CO3, DMF) Start->Synthesis Purification Silica Chromatography (Hexane:EtOAc) Synthesis->Purification Cryst Vapor Diffusion (DCM / Hexane) Purification->Cryst SCXRD SCXRD Collection (100 K, Cu Kα) Cryst->SCXRD Refine Structure Refinement (SHELXL) SCXRD->Refine

Workflow for the synthesis and crystallographic profiling of the azetidine derivative.

References

  • Internal dynamics in azetidine: A microwave and ab initio study.AIP Publishing.
  • Rotamers or Diastereomers? An Overlooked NMR Solution.ResearchGate.
  • Crystal structure analysis of N‐acetylated proline and ring size analogs.ETH Zurich.
  • 1-Boc-3-iodoazetidine | 254454-54-1.ChemicalBook.
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine...ACS Publications.
Foundational

A Technical Guide to tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Derivatives: Synthesis, Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of azetidine and pyrazole rings creates a privileged heterocyclic scaffold that has garnered significant attention in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of azetidine and pyrazole rings creates a privileged heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. This guide provides an in-depth review of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, a key building block for a diverse range of biologically active derivatives. We will explore the core synthetic strategies for accessing this scaffold and its analogues, delve into their applications in drug discovery with a focus on structure-activity relationships (SAR), provide detailed experimental protocols, and discuss the future trajectory of this promising class of compounds.

Introduction: The Strategic Value of the Pyrazole-Azetidine Scaffold

In the landscape of drug discovery, certain molecular architectures consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds." Both azetidine and pyrazole independently hold this status.

  • Azetidines , as strained four-membered rings, offer a unique three-dimensional geometry that is highly sought after for probing the active sites of biological targets.[1] Their rigid nature can lead to improved binding affinity and selectivity compared to more flexible aliphatic chains.

  • Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are versatile pharmacophores capable of acting as hydrogen bond donors and acceptors, making them excellent for molecular recognition.[2][3][4] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

The combination of these two rings into the 3-(1H-pyrazol-1-yl)azetidine core creates a novel and powerful scaffold. The azetidine ring provides a rigid, non-planar exit vector from the flat, aromatic pyrazole ring, enabling chemists to explore chemical space in three dimensions. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen offers a convenient handle for further synthetic elaboration, making tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate a cornerstone intermediate for building complex molecular libraries.[7]

Synthetic Strategies: Accessing the Core and its Derivatives

The efficient synthesis of the core scaffold and its derivatives is paramount for any medicinal chemistry program. The primary routes involve the coupling of a suitably functionalized azetidine with a pyrazole ring.

Synthesis of the Core Scaffold

The most common and reliable method for synthesizing tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate involves the nucleophilic substitution of a protected 3-hydroxyazetidine precursor.

A key intermediate is tert-butyl 3-oxoazetidine-1-carboxylate, which can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate via oxidation, for example, using a TEMPO-catalyzed system.[8] This ketone can then be used in various reactions. However, for direct coupling, the hydroxyazetidine is often the preferred starting material. The Mitsunobu reaction is a favored method for this transformation due to its mild conditions and reliable inversion of stereochemistry, which is critical when chiral centers are involved.

The general synthetic workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Synthesis cluster_2 Derivatization Pathways A 1-Benzoyl-3-hydroxyazetidine B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B Deprotection & Boc Protection D tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate B->D Mitsunobu Reaction (DIAD, PPh3) C Pyrazole C->D E Brominated Pyrazole Derivative D->E Halogenation on Pyrazole Ring F Boc Deprotection D->F Acidic Conditions (e.g., TFA) G N-Alkylation / N-Arylation F->G Reductive Amination, Acylation, etc. H Final Derivative G->H

Caption: General synthetic workflow for pyrazole-azetidine derivatives.

Key Derivatization Strategies

Once the core scaffold is obtained, derivatization can be pursued through several avenues to build a library of compounds for biological screening:

  • Substitution on the Pyrazole Ring: The pyrazole ring can be functionalized prior to coupling with the azetidine. For example, using 4-bromopyrazole in the initial coupling step yields tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate, a versatile intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.[9] Boronic ester derivatives of the pyrazole ring can also be used for further diversification.[10]

  • Deprotection and Functionalization of the Azetidine Nitrogen: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl). The resulting secondary amine is a key functional handle for introducing a wide array of substituents via acylation, reductive amination, or sulfonylation. This strategy is notably used in the synthesis of the JAK inhibitor Baricitinib, which features an ethylsulfonyl group on the azetidine nitrogen.[8]

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

Derivatives of the tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate scaffold have been explored for various therapeutic targets. Their role as kinase inhibitors is particularly prominent, where the pyrazole ring often serves as a hinge-binding motif, and the substituted azetidine projects into the solvent-exposed region or other pockets of the ATP-binding site.

Structure-Activity Relationships (SAR)

Let's consider a hypothetical series of kinase inhibitors based on this scaffold to illustrate common SAR trends. The goal is often to optimize potency (measured by IC₅₀, the concentration required to inhibit 50% of the enzyme's activity) while maintaining selectivity and favorable drug-like properties.

Compound IDR1 (on Pyrazole)R2 (on Azetidine-N)Kinase IC₅₀ (nM)
1a HBoc>10,000
1b HH (deprotected)5,800
1c HEthylsulfonyl450
1d 4-ChloroEthylsulfonyl95
1e 4-PhenylEthylsulfonyl25
1f 4-PhenylCyclopropylcarbonyl150

From this data, we can derive several key insights:

  • Azetidine-N Substitution is Crucial: The parent Boc-protected compound (1a ) is inactive. Removal of the Boc group (1b ) reveals weak activity, but substitution with a group like ethylsulfonyl (1c ) dramatically improves potency. This suggests the R2 group makes important interactions with the enzyme.

  • Pyrazole C4-Position for Potency Enhancement: Substituting the C4 position of the pyrazole ring with a halogen (1d ) or a phenyl group (1e ) leads to significant gains in potency. This position likely points towards a hydrophobic pocket within the kinase active site.

  • Specificity of Azetidine-N Substituent: Changing the R2 group from ethylsulfonyl (1e ) to cyclopropylcarbonyl (1f ) reduces activity, indicating that the specific size, shape, and electronic properties of this substituent are critical for optimal binding.

SAR cluster_Core cluster_R1 R1 (Pyrazole C4) cluster_R2 R2 (Azetidine N) Core R1_Ph Phenyl Core->R1_Ph Phenyl optimal (hydrophobic pocket) R2_SO2Et Ethylsulfonyl Core->R2_SO2Et SO2Et optimal (H-bonding/polar contact) R1_H H R1_Cl Cl Potency Increasing Potency R1_Ph->Potency R2_Boc Boc R2_H H R2_CO_cPr Cyclopropylcarbonyl R2_SO2Et->Potency

Caption: Structure-Activity Relationship (SAR) summary.

Key Experimental Protocols

The following protocols are representative procedures for the synthesis of the core scaffold and a key intermediate.

Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)

This protocol is adapted from a reported synthesis utilizing a TEMPO-based oxidation.[8]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4) (10.0 g, 57.7 mmol)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.18 g, 1.15 mmol)

  • Dichloromethane (CH₂Cl₂) (200 mL)

  • Potassium bromide (KBr), 9.1% aqueous solution (15.1 g)

  • Sodium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO), 12% aqueous solution

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add the 9.1% KBr solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Cool the mixture to a temperature between -15 °C and 5 °C.

  • Slowly add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% solution) in water (389 mL) to the reaction mixture.

  • Stir the resulting mixture vigorously for 30 minutes, maintaining the temperature between -15 °C and 5 °C.

  • Upon completion (monitored by TLC), separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel chromatography to obtain tert-butyl 3-oxoazetidine-1-carboxylate as a solid.

Protocol: Synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

This is a generalized procedure based on the Mitsunobu reaction.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

  • Pyrazole (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), pyrazole (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Conclusion and Future Outlook

The tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate scaffold is a proven asset in modern drug discovery. Its synthesis is well-established, and its unique three-dimensional structure provides a robust platform for developing potent and selective modulators of various biological targets, particularly kinases.

Future research in this area will likely focus on:

  • Novel Derivatizations: Exploring new reaction methodologies to functionalize the azetidine and pyrazole rings in previously inaccessible ways.

  • Stereocontrolled Synthesis: Developing more efficient methods for the enantioselective synthesis of chiral derivatives to probe stereochemical effects on biological activity.

  • New Biological Targets: Expanding the application of this scaffold beyond kinases to other target classes such as GPCRs, proteases, and epigenetic targets.[11]

  • Fragment-Based Drug Design: Using the core scaffold as a starting point for fragment-based screening to identify novel binding modes and target interactions.

As our understanding of disease biology deepens, the demand for novel chemical matter with well-defined three-dimensional structures will only increase. The derivatives of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate are exceptionally well-positioned to meet this need, promising a continued and impactful presence in the future of medicinal chemistry.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerLink. Available at: [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi -. ORCA - Cardiff University. Available at: [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. National Center for Biotechnology Information. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Unknown Source.
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org. Available at: [Link]

  • (PDF) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate. Available at: [Link]

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Exploratory

Mass Spectrometry Fragmentation Pattern of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: An In-Depth Technical Guide

Executive Summary & Structural Significance tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (Chemical Formula: C11​H17​N3​O2​ , Exact Mass: 223.1321 Da) is a highly valuable synthetic intermediate in modern medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (Chemical Formula: C11​H17​N3​O2​ , Exact Mass: 223.1321 Da) is a highly valuable synthetic intermediate in modern medicinal chemistry. The 3-(1H-pyrazol-1-yl)azetidine core serves as a rigidified, metabolically stable bioisostere frequently utilized in the development of targeted kinase inhibitors, most notably in the synthesis pathways of Janus kinase (JAK) inhibitors such as 1[1].

Understanding the exact tandem mass spectrometry (MS/MS) fragmentation behavior of this molecule is critical for structural elucidation, impurity profiling, and pharmacokinetic quantification during drug development.

Ionization Dynamics & Precursor Formation

During positive-ion Electrospray Ionization (ESI+), the molecule acts as a strong gas-phase base. The protonation occurs preferentially at the highly basic sp2 -hybridized nitrogen of the pyrazole ring or the tertiary nitrogen of the azetidine ring. This yields a highly stable, abundantly observed protonated precursor ion [M+H]+ at m/z 224.14 [2].

Mechanistic Fragmentation Pathways

The collision-induced dissociation (CID) of this molecule is governed by two sequential logical pathways: the thermodynamic lability of the tert-butoxycarbonyl (Boc) protecting group, followed by the structural collapse of the strained azetidine ring.

Pathway A: The Boc Deprotection Cascade

The fragmentation of tert-butyl carbamates is a well-documented gas-phase reaction driven by the3[3].

  • Loss of Isobutylene (-56 Da): The initial, low-energy fragmentation step involves a cyclic transition state where a proton is transferred, and the tert-butyl C-O bond is cleaved. This expels neutral isobutylene ( C4​H8​ ), yielding a carbamic acid intermediate at m/z 168.08 [3].

  • Decarboxylation (-44 Da): Carbamic acids are inherently unstable in the gas phase. The intermediate rapidly extrudes carbon dioxide ( CO2​ ), generating the unprotected 3-(1H-pyrazol-1-yl)azetidine core at m/z 124.09 .

Pathway B: Azetidine Ring Cleavage

Once the Boc group is fully cleaved, the resulting m/z 124.09 ion requires higher collision energies to fragment further. The strained four-membered azetidine ring is prone to cross-ring cleavage.

  • Pyrazole Cation Formation: Complete scission of the azetidine-pyrazole C-N bond transfers the charge entirely to the pyrazole moiety, generating a highly stable pyrazolium cation at m/z 69.05 [1].

Fragmentation M [M+H]+ m/z 224.14 Precursor Ion F1 [M+H - C4H8]+ m/z 168.08 Carbamic Acid M->F1 - Isobutylene (-56 Da) F2 [M+H - Boc]+ m/z 124.09 Azetidine Core M->F2 - Boc Group (-100 Da) F1->F2 - CO2 (-44 Da) F3 Pyrazole Cation m/z 69.05 F2->F3 Azetidine Cleavage

Fig 1. Logical MS/MS fragmentation pathway of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Quantitative Data Interpretation

The following table summarizes the key diagnostic fragment ions used for the structural confirmation of this molecule.

Precursor/FragmentExact m/zFormulaNeutral LossRelative AbundanceStructural Assignment
Precursor Ion 224.14 [C11​H18​N3​O2​]+ None100% (Low CE)Protonated intact molecule
Intermediate 168.08 [C7​H10​N3​O2​]+ -56 Da ( C4​H8​ )20-40% (Med CE)Carbamic acid intermediate
Base Peak 124.09 [C6​H10​N3​]+ -100 Da (Boc)100% (Med/High CE)3-(1H-pyrazol-1-yl)azetidine
Minor Fragment 96.06 [C5​H6​N2​]+ -128 Da<15% (High CE)Azetidine ring cleavage product
Terminal Fragment 69.05 [C3​H5​N2​]+ -155 Da40-60% (High CE)Pyrazolium cation

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By utilizing a precursor ion scan alongside Multiple Reaction Monitoring (MRM), the method inherently verifies the origin of each fragment, ruling out isobaric matrix interferences.

Workflow S1 Step 1: Sample Prep Dilute to 1 µg/mL in 50% MeOH/H2O with 0.1% FA S2 Step 2: LC Separation C18 column, Gradient Elution (H2O/ACN) S1->S2 S3 Step 3: ESI+ Ionization Soft ionization to preserve Boc group S2->S3 S4 Step 4: CID Fragmentation Collision Energy Ramp (10-40 eV) S3->S4 S5 Step 5: Data Acquisition MRM & Precursor Ion Scan for validation S4->S5

Fig 2. Self-validating LC-MS/MS experimental workflow for structural fragmentation analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the analyte in HPLC-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid (v/v)[2].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) at a flow rate of 0.4 mL/min[4].

  • Ion Source Optimization (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Cone Voltage: 20 V (Strictly optimized to prevent in-source fragmentation)[2].

  • Collision-Induced Dissociation (CID): Introduce Argon as the collision gas. Perform a Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Self-Validation & Data Acquisition:

    • Set MRM transitions: m/z 224.14 → 168.08 (CE 15 eV) and m/z 224.14 → 124.09 (CE 25 eV).

    • Validation Step: Concurrently run a Precursor Ion Scan of m/z 124.09. If m/z 224.14 is the sole precursor detected, it definitively confirms the direct -100 Da neutral loss and validates the purity of the transition.

Causality in Experimental Choices

Every parameter in the above protocol is chosen based on the specific chemical physics of the molecule:

  • Why ESI over APCI? The Boc group is highly thermally labile. Atmospheric Pressure Chemical Ionization (APCI) requires high vaporization temperatures (>400 °C), which would cause complete thermal degradation of the Boc group prior to ionization. ESI is a "soft" ionization technique that preserves the intact [M+H]+ precursor.

  • Why 0.1% Formic Acid? Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the basic pyrazole and azetidine nitrogens, thereby maximizing the signal-to-noise ratio for the m/z 224 precursor[2].

  • Why a Collision Energy Ramp? The energy required to cleave the tert-butyl group is significantly lower than the energy required to shatter the pyrazole ring. A CE ramp ensures that both the low-energy intermediate (m/z 168) and the high-energy terminal fragments (m/z 69) are captured in a single analytical run, providing a complete structural fingerprint[4].

References

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health (NIH). 3

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.

  • Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry. Acta Chromatographica. 1

  • Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients. National Institutes of Health (NIH). 2

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. 4

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Boc Deprotection of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Abstract: This document provides a detailed protocol and technical insights for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. The Boc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol and technical insights for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. The Boc group is a crucial amine protecting group in multi-step organic synthesis due to its stability in various conditions and its facile cleavage under acidic conditions.[1][2][3] This guide will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present a robust experimental protocol, and discuss critical parameters for achieving high yield and purity of the desired 3-(1H-pyrazol-1-yl)azetidine product.

Introduction: The Strategic Importance of Boc Deprotection

In the landscape of modern drug discovery and development, the synthesis of complex nitrogen-containing heterocyclic scaffolds is of paramount importance. The target molecule, tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, incorporates both a strained azetidine ring and an aromatic pyrazole moiety, functionalities that are prevalent in medicinally active compounds. The azetidine ring, while more stable than aziridines, possesses significant ring strain that influences its reactivity.[4] The pyrazole ring is a common pharmacophore in numerous therapeutic agents.[5]

The tert-butoxycarbonyl (Boc) group serves as a reliable protector of the azetidine nitrogen, preventing its participation in undesired side reactions during synthetic sequences.[6][7][8] Its removal is a critical final step or an intermediate transformation to enable further functionalization of the secondary amine. The selection of an appropriate deprotection strategy is crucial to ensure the integrity of the azetidine and pyrazole rings. While generally stable, the strained azetidine ring can be susceptible to ring-opening under harsh conditions, a factor that must be carefully considered when choosing the deprotection method.[9][10]

This application note will focus on the most common and effective method for Boc deprotection: acid-catalyzed cleavage, primarily utilizing trifluoroacetic acid (TFA).

Mechanistic Rationale: The Chemistry of Acid-Labile Protection

The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a well-established and efficient process that proceeds through an acid-catalyzed E1 elimination mechanism.[2][11]

The key steps are as follows:

  • Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid (TFA).[2][11] This enhances the electrophilicity of the carbonyl carbon.

  • Formation of a tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][11]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[2][11]

  • Formation of the Amine Salt: The liberated free amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt, in this case, the trifluoroacetate salt of 3-(1H-pyrazol-1-yl)azetidine.[2][11]

The formation of the stable tert-butyl cation and the irreversible loss of carbon dioxide gas drive the reaction to completion.[11]

Boc_Deprotection_Mechanism cluster_0 Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H⁺ (TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

Comparative Analysis of Deprotection Reagents

While TFA is the most common reagent for Boc deprotection, other acidic conditions can also be employed. The choice often depends on the substrate's sensitivity and the desired final salt form.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, or neatHighly effective, volatile (easy removal), fast reaction times.[2][12]Corrosive, can lead to oily TFA salts, potential for t-butylation side reactions.[12][13]
Hydrochloric Acid (HCl) 4M in Dioxane, or in MeOH/EtOAcOften yields crystalline hydrochloride salts aiding purification, can be more selective.[12][13][14]Can be slower, dioxane is a peroxide-forming solvent.
Aqueous Phosphoric Acid Aqueous solutionEnvironmentally benign, mild.[1]May not be suitable for all substrates, workup can be more involved.

For tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, a standard TFA/DCM protocol is recommended due to its efficiency and the generally robust nature of the pyrazole and azetidine rings under these conditions.

Detailed Experimental Protocol

This protocol outlines the solution-phase Boc deprotection of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate using trifluoroacetic acid in dichloromethane.

Materials and Reagents
  • tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (Substrate)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate in anhydrous dichloromethane to a concentration of 0.1–0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This is to control any potential exotherm upon addition of the acid.[2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (v/v).[2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[2]

  • Solvent Removal: Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed.[2][15]

  • Work-up (to obtain the free amine):

    • Dissolve the resulting residue (the trifluoroacetate salt) in an organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected 3-(1H-pyrazol-1-yl)azetidine as a free amine.

Experimental Workflow Diagram

Deprotection_Workflow cluster_1 Experimental Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (1:1 with DCM) Cool->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Workup Aqueous Work-up (NaHCO₃, Brine) Evaporate->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Final_Product Isolate Free Amine Dry->Final_Product

Caption: General workflow for Boc deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a higher concentration of TFA. For particularly stubborn substrates, neat TFA can be used.[2]

  • Side Reactions: The intermediate tert-butyl cation is electrophilic and can potentially alkylate nucleophilic functional groups.[11][16] While the pyrazole ring is generally not highly susceptible to this, for substrates with more sensitive functionalities (e.g., tryptophan or methionine residues in peptides), the addition of a scavenger like anisole or thioanisole is recommended.[12]

  • Product Isolation: The trifluoroacetate salt of the product amine may be an oil and difficult to handle.[13] The basic work-up to generate the free amine often results in a more manageable solid or oil. If the free amine is highly water-soluble, extraction can be challenging. In such cases, alternative work-up procedures like using a basic ion-exchange resin may be necessary.[2][14]

  • Azetidine Ring Stability: While generally stable to TFA, prolonged exposure to strong acid or elevated temperatures should be avoided to minimize the risk of azetidine ring opening.[9] Performing the reaction at 0 °C to room temperature is a standard precaution.

Conclusion

The trifluoroacetic acid-mediated deprotection of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a robust and efficient method for accessing the corresponding free amine. By understanding the underlying mechanism and carefully controlling the reaction conditions and work-up procedure, researchers can achieve high yields of the desired product, enabling its use in subsequent synthetic transformations. The protocol described herein provides a reliable foundation for scientists and drug development professionals working with this important class of heterocyclic compounds.

References

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903–23910. [Link]

  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903-23910. [Link]

  • Westin, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. [Link]

  • Westin, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Brandi, A., & Goti, A. (2017). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 15(35), 7246–7263. [Link]

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(15), 6122–6125. [Link]

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups. Retrieved from Fiveable. [Link]

  • ResearchGate. Stability of different azetidine esters. Retrieved from ResearchGate. [Link]

  • Li, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 132. [Link]

  • Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from Royal Society of Chemistry. [Link]

  • SciSpace. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from SciSpace. [Link]

  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. [Link]

  • Beilstein-Institut. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Wikipedia. Protecting group. [Link]

  • Jack Westin. Protecting Groups - Organic Chemistry. [Link]

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Application

Application Note: Synthesis of a JAK Kinase Inhibitor Scaffolding Using tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within this field, the concept of "privileged scaffolds" has emerged as a powerful strategy. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, and the pyrazole and azetidine moieties are prominent examples of such scaffolds.[1][2]

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key feature in numerous FDA-approved kinase inhibitors.[3] Its ability to form crucial hydrogen bonds with the hinge region of the kinase active site makes it an effective anchor for inhibitor binding.[3] The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties. It imparts a degree of three-dimensionality and conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity.[2] Furthermore, the azetidine ring can enhance physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[2]

The combination of these two privileged scaffolds in the form of a pyrazolyl-azetidine core has proven to be a highly successful strategy in the design of potent and selective kinase inhibitors. A notable example is Baricitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[3][4] This application note provides a detailed guide to the use of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate as a key building block in the synthesis of a JAK inhibitor precursor, highlighting the chemical principles and practical considerations involved.

Physicochemical Properties and Handling of the Starting Material

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a white to yellow solid at room temperature. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

PropertyValueReference
CAS Number 1026796-28-0
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
Appearance White to Yellow Solid
Storage Sealed in a dry environment, store in a freezer under -20°C.

Representative Synthesis of a JAK Inhibitor Precursor

This section details a representative two-step synthesis of a key intermediate for a JAK inhibitor, modeled after the synthesis of Baricitinib. The process involves the deprotection of the azetidine nitrogen followed by a nucleophilic aromatic substitution reaction.

Diagram of the Synthetic Workflow

G A tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate B 3-(1H-Pyrazol-1-yl)azetidine A->B  Boc Deprotection (e.g., TFA or HCl in Dioxane) D 4-(1-(Azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (JAK Inhibitor Precursor) B->D  Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, heat) C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D

Caption: Synthetic workflow for a JAK inhibitor precursor.

Step 1: Boc Deprotection of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is acid-labile and can be efficiently removed under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent or a solution of hydrogen chloride in an ethereal solvent are commonly employed for this transformation.[5]

Protocol:

  • To a solution of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 5-10 volumes), add trifluoroacetic acid (TFA, 2-4 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product, 3-(1H-pyrazol-1-yl)azetidine as its trifluoroacetate salt, can often be used in the next step without further purification. If necessary, the free base can be obtained by neutralizing the salt with a suitable base (e.g., saturated aqueous NaHCO₃) and extracting with an organic solvent.

Rationale for Experimental Choices:

  • Acidic Conditions: The Boc group is designed to be stable to a wide range of reagents but readily cleaved by acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.

  • Temperature Control: Adding the acid at 0 °C helps to control any potential exotherm, especially on a larger scale.

  • Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents can prevent potential side reactions.

Step 2: Synthesis of 4-(1-(Azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

The deprotected azetidine is then coupled with a suitable heterocyclic partner, in this case, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is a nucleophilic aromatic substitution where the secondary amine of the azetidine displaces the chlorine atom on the pyrimidine ring.

Protocol:

  • To a solution of 3-(1H-pyrazol-1-yl)azetidine (from Step 1, ~1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (10-20 volumes), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired JAK inhibitor precursor.

Rationale for Experimental Choices:

  • Polar Aprotic Solvent: Solvents like DMSO and DMF are excellent for SₙAr reactions as they can solvate the cationic intermediate and do not participate in hydrogen bonding with the nucleophile, thus increasing its reactivity.

  • Base: A base is required to neutralize the HCl generated during the reaction and to ensure the azetidine nitrogen remains nucleophilic. An inorganic base like K₂CO₃ is often preferred for ease of removal during workup.

  • Heat: Nucleophilic aromatic substitutions on electron-deficient heterocycles often require elevated temperatures to proceed at a reasonable rate.

Characterization of the Final Product

The structure and purity of the synthesized JAK inhibitor precursor should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the azetidine, pyrazole, and pyrrolo[2,3-d]pyrimidine protons. The integration of the peaks should correspond to the number of protons in the molecule.
¹³C NMR The spectrum should show the correct number of carbon signals corresponding to the structure of the molecule.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (e.g., for Baricitinib: [M+H]⁺ at m/z 372.44).[6]
High-Performance Liquid Chromatography (HPLC) HPLC analysis should indicate the purity of the final compound, ideally >95%.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient acid or reaction time.Add more acid or increase the reaction time. Monitor closely by TLC/LC-MS.
Low Yield in Coupling Reaction Inactive catalyst (if applicable), insufficient heat, or decomposition of starting materials.Ensure the quality of reagents. Increase the reaction temperature or time. Consider using a different base or solvent system.
Formation of Side Products Reaction temperature too high, leading to decomposition. Presence of water in the reaction mixture.Lower the reaction temperature. Ensure all reagents and solvents are anhydrous.
Difficult Purification Product has similar polarity to starting materials or byproducts.Optimize the column chromatography conditions (e.g., solvent gradient). Consider recrystallization from a suitable solvent system.

Conclusion

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a versatile and valuable building block for the synthesis of kinase inhibitors. Its strategic incorporation of both a pyrazole and an azetidine moiety provides a robust scaffold for developing potent and selective drug candidates. The synthetic protocols outlined in this application note provide a practical framework for researchers in medicinal chemistry and drug development to utilize this compound in their own research endeavors. The principles of Boc deprotection and nucleophilic aromatic substitution are fundamental transformations in organic synthesis, and their application in this context demonstrates a clear and efficient pathway to a key kinase inhibitor precursor.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(9), 879. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients. (2025). Journal of Pharmaceutical and Biomedical Analysis, 247, 116239. [Link]

  • US Patent No. US20180134713A1. (2018). PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats. (2020). Molecules, 25(7), 1591. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(4), 439. [Link]

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. (2023). ACS Omega, 8(10), 9497-9505. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules, 30(14), 6033. [Link]

  • Pharmaffiliates. (n.d.). 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-((ethyl-d5)sulfonyl)azetidin-3-yl)acetonitrile. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(3), 1287-1294. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4425-4438. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(14), 11462. [Link]

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Method

Application Note: Scalable Synthesis Routes for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Introduction & Strategic Rationale The compound tert-butyl 3-(1H-pyrazol-1-yl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Introduction & Strategic Rationale

The compound tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (often referred to as 1-Boc-3-(pyrazol-1-yl)azetidine) is a highly privileged building block in modern drug discovery. The azetidine ring offers a unique combination of low lipophilicity and high metabolic stability compared to traditional pyrrolidine or piperidine rings, while the pyrazole moiety serves as a versatile hinge-binder or pharmacophore. This structural motif is frequently utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., baricitinib analogs), Monoacylglycerol Lipase (MAGL) inhibitors, and Discoidin Domain Receptor (DDR) inhibitors[1][2].

When transitioning a molecule from discovery to process chemistry, the synthetic route must evolve. Small-scale medicinal chemistry often relies on the Mitsunobu reaction to couple tert-butyl 3-hydroxyazetidine-1-carboxylate with pyrazole[1]. However, this route is fundamentally unsuited for large-scale manufacturing.

Route Selection: Causality and Scalability

To ensure a self-validating and scalable system, we must evaluate the causality behind reagent selection. The table below summarizes why the Mesylate SN2 Displacement route is the industry standard for scaling this specific scaffold.

Synthetic RouteKey ReagentsScalabilityPrimary DrawbackProcess Suitability
Mitsunobu Reaction DIAD/DEAD, PPh₃Poor (<10g)Generates stoichiometric triphenylphosphine oxide (Ph₃PO) and hydrazine byproducts, requiring tedious silica gel chromatography.Rejected for scale-up.
Halide Displacement I₂, PPh₃ or NBSModerate3-Iodoazetidines are prone to elimination and light degradation; iodine is corrosive to steel reactors.Sub-optimal .
Mesylate SN2 (Preferred) MsCl, Et₃N, K₂CO₃Excellent (>1kg) Requires two steps instead of one, but both steps offer >80% yield with simple aqueous workups and no chromatography.Approved for scale-up[2].

Synthetic Workflow Diagram

Below is the logical workflow for the two-step scalable synthesis. The process avoids chromatographic purification entirely, relying instead on phase separation and precipitation.

SynthesisWorkflow SM tert-Butyl 3-hydroxyazetidine -1-carboxylate Step1 Step 1: Mesylation MsCl, Et3N, DCM 0°C to RT, 2h SM->Step1 Int tert-Butyl 3-(methanesulfonyloxy) azetidine-1-carboxylate Step1->Int Aqueous Workup >95% Yield Step2 Step 2: SN2 Displacement 1H-Pyrazole, K2CO3, DMF 80°C, 12h Int->Step2 Prod tert-Butyl 3-(1H-pyrazol-1-yl) azetidine-1-carboxylate Step2->Prod Precipitation / Extraction 80-85% Yield

Workflow diagram for the scalable two-step synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate

Scientific Causality: The mesylation of the secondary alcohol is highly exothermic. Triethylamine (Et₃N) is utilized as the base to neutralize the generated HCl. Et₃N is preferred over pyridine due to its superior safety profile, lower toxicity, and the ease of removing triethylamine hydrochloride salts via a simple aqueous wash. The reaction must be strictly maintained at 0°C during the addition of methanesulfonyl chloride (MsCl) to prevent acid-catalyzed ring-opening of the strained 4-membered azetidine ring[2][3].

Quantitative Material Requirements (100g Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.211.00100.0 gStarting Material
Methanesulfonyl chloride (MsCl)114.551.2079.3 g (53.6 mL)Electrophile
Triethylamine (Et₃N)101.191.5087.6 g (120.6 mL)Acid Scavenger
Dichloromethane (DCM)84.93N/A1000 mL (10 vol)Solvent

Protocol:

  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge the system with Nitrogen.

  • Dissolution: Charge the reactor with tert-butyl 3-hydroxyazetidine-1-carboxylate (100.0 g) and DCM (800 mL). Stir at 250 rpm until fully dissolved.

  • Base Addition: Add Et₃N (120.6 mL) to the reactor in a single portion.

  • Cooling: Circulate coolant to drop the internal temperature to 0°C (± 2°C).

  • Electrophile Addition: Dissolve MsCl (53.6 mL) in DCM (200 mL). Transfer to the addition funnel. Add the MsCl solution dropwise over 60–90 minutes, ensuring the internal temperature does not exceed 5°C. (Self-Validation: A white precipitate of Et₃N·HCl will immediately begin to form, confirming reaction progress).

  • Aging: Once addition is complete, allow the reaction to warm to room temperature (20°C) and stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The starting material (Rf ~0.3) should be completely consumed, replaced by the mesylate (Rf ~0.5).

  • Workup: Quench the reaction by adding 500 mL of ice-cold DI water. Stir for 10 minutes, then separate the phases. Wash the organic layer sequentially with 10% aqueous citric acid (500 mL) to remove residual Et₃N, saturated NaHCO₃ (500 mL), and brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylate as a pale yellow oil that solidifies upon standing. Expected Yield: 138 g (95%). Use directly in Step 2 without further purification.

Step 2: SN2 Displacement with 1H-Pyrazole

Scientific Causality: The displacement of the mesylate by 1H-pyrazole requires a polar aprotic solvent to solvate the nucleophile and a base to deprotonate the pyrazole (pKa ~14.4). Potassium carbonate (K₂CO₃) in DMF at 80°C provides the optimal balance of reactivity and safety. Unlike sodium hydride (NaH), which poses severe hydrogen gas evolution and flammability risks on scale, K₂CO₃ is an inexpensive, mild inorganic base. The elevated temperature (80°C) is thermodynamically necessary because the secondary carbon of the azetidine ring is sterically hindered, increasing the activation energy required to reach the SN2 transition state.

Quantitative Material Requirements (100g Scale based on Mesylate)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Mesylate Intermediate (from Step 1)251.301.00100.0 gElectrophile
1H-Pyrazole68.081.3035.2 gNucleophile
Potassium Carbonate (K₂CO₃, 325 mesh)138.212.00110.0 gBase
N,N-Dimethylformamide (DMF)73.09N/A800 mL (8 vol)Solvent

Protocol:

  • Reactor Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagent Charging: Charge the reactor with the Mesylate Intermediate (100.0 g), 1H-pyrazole (35.2 g), finely powdered K₂CO₃ (110.0 g), and DMF (800 mL).

  • Heating: Increase the jacket temperature to heat the internal mixture to 80°C. Stir vigorously (350 rpm) as the mixture will be a heterogeneous suspension.

  • Aging & IPC: Stir at 80°C for 12–16 hours. Monitor by HPLC or TLC (Hexanes:EtOAc 1:1, UV active). The mesylate should be consumed, yielding the UV-active product (Rf ~0.4). (Self-Validation: If conversion stalls at ~80%, add an additional 0.2 eq of pyrazole and stir for 2 more hours).

  • Cooling & Precipitation: Cool the reactor to 10°C. Slowly add DI water (1600 mL, 16 vol) over 45 minutes. The addition of water drastically reduces the solubility of the product in the DMF/Water mixture, causing the product to crash out as an off-white solid.

  • Isolation: Stir the resulting slurry at 5°C for 1 hour to ensure complete precipitation. Filter the solid through a sintered glass Buchner funnel.

  • Washing: Wash the filter cake thoroughly with DI water (3 x 300 mL) to remove any residual DMF, K₂CO₃, and unreacted pyrazole (which is highly water-soluble).

  • Drying: Dry the solid in a vacuum oven at 45°C until constant weight is achieved. Expected Yield: 71–75 g (80–85% over Step 2).

Note: If the product oils out instead of precipitating during the water addition (which can happen depending on stirring shear rates), extract the aqueous DMF mixture with MTBE (3 x 500 mL), wash the combined MTBE layers with water (3 x 500 mL) to remove DMF, and concentrate.

References

  • Journal of Medicinal Chemistry, "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF", 2024. 1

  • Journal of Medicinal Chemistry, "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety", 2021. 2

  • BMC Chemistry, "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib", 2019. 3

  • White Rose eTheses Online, "Development of New Strategies for the Incorporation of Small Strained Heterocycles", Thesis detailing cross-coupling and small ring heterocycle synthesis, 2022.

Sources

Application

cross-coupling reaction conditions for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Abstract This technical guide provides detailed application notes an...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Abstract

This technical guide provides detailed application notes and protocols for the strategic functionalization of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, a valuable building block in contemporary medicinal chemistry. The convergence of the strained azetidine ring and the versatile pyrazole moiety offers a unique three-dimensional scaffold for drug discovery programs. We focus on palladium-catalyzed cross-coupling reactions—the cornerstones of modern synthetic chemistry—to derivatize the pyrazole ring. This document furnishes researchers, scientists, and drug development professionals with field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Beyond procedural steps, we delve into the mechanistic rationale behind component selection, present comparative data in tabular format for rapid optimization, and include workflow diagrams to ensure experimental success.

Introduction: A Scaffold of High Value

The azetidine ring, a four-membered saturated nitrogen heterocycle, has gained significant attention as a bioisostere for phenyl or other cyclic groups, offering improved physicochemical properties such as solubility while maintaining or enhancing biological activity.[1] Concurrently, the pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[2] The title compound, tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, merges these two high-value motifs, presenting a versatile platform for creating novel chemical entities.

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating such scaffolds, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[3][4] This guide focuses on the functionalization of the pyrazole ring, which requires an initial halogenation step to install a reactive handle for subsequent coupling reactions.

Prerequisite: Synthesis of a Key Intermediate

To engage in cross-coupling, the pyrazole ring must first be activated, typically through halogenation. The C4 position of the pyrazole is a common site for such modifications. The following protocol describes a representative iodination procedure to generate the key intermediate, tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate, which will be the substrate for the protocols that follow.

Protocol 1: Iodination of the Pyrazole C4-Position
  • Reaction Principle: Electrophilic iodination at the electron-rich C4 position of the pyrazole ring.

  • Procedure:

    • To a solution of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 equiv.) in a suitable solvent such as DMF or CH₂Cl₂, add N-iodosuccinimide (NIS) (1.1 equiv.).

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be protected from light.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-iodopyrazole intermediate. This strategy is adapted from established methods for pyrazole iodination.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[6] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex; (2) Transmetalation , where the organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7] The choice of ligand, base, and solvent is critical for efficient turnover and to prevent side reactions like protodeboronation.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 4-Iodopyrazole Substrate (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., PdCl₂(dppf)) solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas De-gas with Ar/N₂ solvent->degas heat Heat Reaction (e.g., 80-100 °C) degas->heat Heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Upon Completion extract Dilute & Extract (e.g., EtOAc/H₂O) cool->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product 4-Aryl-Pyrazolyl Azetidine purify->product Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane / H₂O90
2PdCl₂(dppf) (3)-K₃PO₄ (2.0)DME / H₂O85
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene / H₂O100

Data compiled from general protocols for heteroaryl Suzuki couplings.[2][6][8]

Protocol 2: Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave vial or Schlenk flask, combine the tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours. For microwave-assisted reactions, irradiate at 90-120 °C for 10-30 minutes.[6]

  • Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 4-aryl-pyrazole product.

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a vast array of aryl and heteroaryl amines from (pseudo)halides.[9][10] This transformation is crucial for introducing nitrogen-containing functional groups that are prevalent in bioactive molecules.

Mechanistic Rationale

The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.[11] After oxidative addition of the aryl halide to Pd(0), the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then forges the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[12][13] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to promote the reductive elimination step and prevent catalyst decomposition.[14]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 4-Iodopyrazole Substrate (1.0 eq) - Amine (1.1-1.5 eq) - Base (e.g., NaOtBu, 1.5 eq) - Pd Pre-catalyst & Ligand solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent degas De-gas with Ar/N₂ solvent->degas heat Heat Reaction (e.g., 90-110 °C) degas->heat Heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Upon Completion filter_extract Filter through Celite & Extract cool->filter_extract purify Dry, Concentrate & Purify (Chromatography) filter_extract->purify product 4-Amino-Pyrazolyl Azetidine purify->product Final Product

Caption: General workflow for Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane110
3XPhos Pd G3 (2)-LHMDS (1.5)THF80

Data compiled from general protocols for heteroaryl aminations.[14][15]

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add the amine coupling partner (1.2 equiv.).

  • Seal the vessel tightly.

  • Execution: Remove the vessel from the glovebox and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours.

  • Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is the most prevalent method for forming a bond between a C(sp²) of an aryl or vinyl halide and a C(sp) of a terminal alkyne.[16] This reaction provides direct access to arylalkynes, which are versatile intermediates in organic synthesis and common structural motifs in materials science and pharmaceuticals.

Mechanistic Rationale

The classic Sonogashira reaction employs a dual catalytic system.[4] The palladium cycle resembles that of other cross-couplings. The unique feature is the copper co-catalyst cycle. A base (typically an amine like Et₃N or DIPA) deprotonates the terminal alkyne, which then reacts with a Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate. This species undergoes rapid transmetalation with the Pd(II)-aryl complex. Reductive elimination then yields the arylalkyne product.[17] Copper-free versions have also been developed to avoid issues like alkyne homocoupling (Glaser coupling).[4]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 4-Iodopyrazole Substrate (1.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Cu(I) Co-catalyst (e.g., CuI) solvent Add Solvent/Base (e.g., THF/Et₃N) reagents->solvent degas De-gas with Ar/N₂ solvent->degas alkyne Add Terminal Alkyne (1.2 eq) degas->alkyne heat Stir at RT or Heat (e.g., 25-60 °C) alkyne->heat React monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Upon Completion filter_extract Filter through Celite & Extract cool->filter_extract purify Dry, Concentrate & Purify (Chromatography) filter_extract->purify product 4-Alkynyl-Pyrazolyl Azetidine purify->product Final Product

Caption: General workflow for Sonogashira coupling.

Table 3: Representative Conditions for Sonogashira Coupling
EntryPd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
1Pd(PPh₃)₄ (5)CuI (5)Et₃NTHF25-50
2PdCl₂(PPh₃)₂ (2)CuI (4)DIPADMF60
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile80

Data compiled from general protocols for heteroaryl Sonogashira couplings.[18][19]

Protocol 4: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the copper(I) iodide (CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates. Reaction times are typically 2-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-alkynyl-pyrazole product.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications. Available at: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. (2017). Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025). Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. (2026). Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. (2024). Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. (2019). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. (2021). Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. (2020). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. (2011). Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018). Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (2017). Available at: [Link]

  • Synthesis and Characterization of Antimicrobial Activity of Azoles and Azines Derivatives from Tertiary Butyl Carbazatel. Longdom Publishing. Available at: [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. SYNLETT. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space. (2024). Available at: [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. (2017). Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. (2020). Available at: [Link]

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Method

The Strategic Application of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate in Modern Medicinal Chemistry

Introduction: Unlocking New Chemical Space with a Privileged Scaffold In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic incorporation of small, conformationally constrained heterocycles has emerged as a powerful approach to modulate bioactivity, enhance metabolic stability, and improve pharmacokinetic profiles.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique blend of rigidity and three-dimensionality that is increasingly sought after by medicinal chemists.[2] When coupled with the versatile pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the resulting scaffold becomes a powerful building block for interrogating a wide range of biological targets. This guide provides an in-depth exploration of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate , a bifunctional building block poised for significant applications in medicinal chemistry.

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[3] Its substitution pattern can be readily modified to fine-tune electronic properties and vectorially orient substituents into protein binding pockets. The azetidine ring, while synthetically more challenging to access than its five- and six-membered counterparts, provides a distinct structural advantage.[2] Its inherent ring strain and non-planar geometry can lead to improved solubility, reduced lipophilicity, and the ability to project substituents into previously unexplored chemical space.[1] The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen offers a stable and readily cleavable handle, allowing for late-stage diversification and the introduction of a wide array of functional groups.

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and strategic application of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. We will delve into detailed protocols for its synthesis and subsequent functionalization, supported by mechanistic insights and practical considerations.

Synthesis of the Building Block: A Practical and Scalable Approach

The synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate can be efficiently achieved through aza-Michael addition of pyrazole to a suitable azetidine-based Michael acceptor. This method offers a direct and high-yielding route to the desired product.

Protocol 1: Synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

This protocol is adapted from a similar synthesis of related 3-(pyrazol-1-yl)azetidine derivatives.[4]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide (t-BuOK)

  • 1H-Pyrazole

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or nitrogen gas inlet

  • Addition funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [5]

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF under an inert atmosphere at -5 °C, slowly add a solution of potassium tert-butoxide (1.1 eq) in THF.

  • Stir the resulting mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF and continue stirring at -5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.

Step 2: Aza-Michael Addition of Pyrazole [4]

  • To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) and 1H-pyrazole (1.2 eq) in acetonitrile, add DBU (1.5 eq).

  • Heat the reaction mixture to 65 °C and stir for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Expected Yield: 70-85% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Core Applications in Medicinal Chemistry: Gateway to Novel Therapeutics

The true utility of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate lies in its versatility as a scaffold for the synthesis of more complex molecules. The two primary handles for diversification are the Boc-protected azetidine nitrogen and the pyrazole ring.

Boc Deprotection and Subsequent N-Functionalization

The removal of the Boc group unmasks the azetidine nitrogen, which can then be functionalized through a variety of reactions, most notably amide bond formation, sulfonylation, and reductive amination.

While standard acidic conditions (e.g., TFA in DCM) are often employed for Boc deprotection, these can be harsh on sensitive functional groups. A milder, base-promoted deprotection has been shown to be effective for a similar substrate containing a nitrile group, highlighting the importance of choosing conditions compatible with the overall molecular framework.[6][7]

Method A: Acidic Deprotection

  • Dissolve tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate in dichloromethane.

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is typically obtained as the TFA salt.

Method B: Base-Promoted Deprotection (for acid-sensitive substrates) [6]

  • Dissolve tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate in methanol.

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reflux the mixture, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • The crude product can be purified by an appropriate method, such as crystallization or chromatography.

G cluster_0 Boc Deprotection Start tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Deprotection Acidic (TFA/DCM) or Basic (Cs2CO3/MeOH) Conditions Start->Deprotection Product 3-(1H-Pyrazol-1-yl)azetidine Deprotection->Product

Boc Deprotection Workflow
Amide Coupling: Building Molecular Complexity

The deprotected 3-(1H-pyrazol-1-yl)azetidine is a versatile amine that can be readily coupled with a wide range of carboxylic acids to generate a library of amides. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).

A variety of coupling reagents can be employed for this transformation. HATU is a popular choice due to its high efficiency and low rate of epimerization for chiral carboxylic acids.[8]

Materials:

  • 3-(1H-Pyrazol-1-yl)azetidine (from Protocol 2)

  • Carboxylic acid of interest

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(1H-pyrazol-1-yl)azetidine (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

G Amine 3-(1H-Pyrazol-1-yl)azetidine Coupling HATU, DIPEA Amine->Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling Amide_Product N-Acyl-3-(1H-pyrazol-1-yl)azetidine Coupling->Amide_Product

Amide Coupling Reaction
Functionalization of the Pyrazole Ring

The pyrazole ring itself offers opportunities for further diversification, although it is generally less reactive towards electrophilic aromatic substitution than other five-membered heterocycles. However, methods such as C-H arylation can be employed for late-stage functionalization.[1] This allows for the introduction of additional diversity elements to probe interactions with the target protein.

Hypothetical Application in Kinase Inhibitor Design

The pyrazolyl-azetidine scaffold is particularly well-suited for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket, with substituents projecting into more solvent-exposed regions to enhance selectivity and potency. The pyrazole can act as a hinge-binding motif, while the functionalized azetidine can project a variety of substituents towards the solvent-exposed region.

For example, in the context of Janus kinase (JAK) inhibitors, a pyrazolopyrimidine core is often employed. The azetidine moiety can be used to introduce functionality that improves pharmacokinetic properties, as seen in the approved drug Baricitinib.[5]

G cluster_Kinase Kinase ATP Binding Site cluster_Inhibitor Hypothetical Inhibitor Hinge Hinge Region Solvent_Front Solvent Exposed Region Pyrazole Pyrazole Moiety Pyrazole->Hinge H-bonding Azetidine Functionalized Azetidine Azetidine->Solvent_Front Selectivity & Solubility

Scaffold in Kinase Inhibition

Physicochemical Properties and Data Summary

The incorporation of the pyrazolyl-azetidine scaffold is expected to favorably impact the physicochemical properties of a molecule.

PropertyPredicted ImpactRationale
Solubility IncreasedThe nitrogen atoms in both the azetidine and pyrazole rings can act as hydrogen bond acceptors, improving aqueous solubility.
Lipophilicity (LogP) LoweredThe replacement of larger, more flexible aliphatic linkers with the compact azetidine ring can reduce lipophilicity.
Metabolic Stability EnhancedThe strained azetidine ring can be more resistant to metabolic degradation compared to more common saturated heterocycles.[1]
3D-Character (Fsp³) IncreasedThe non-planar azetidine ring increases the fraction of sp³-hybridized carbons, which is often correlated with improved clinical success.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a highly valuable and versatile building block for medicinal chemistry. Its synthesis is achievable through robust and scalable methods, and its bifunctional nature allows for the systematic exploration of chemical space around a privileged heterocyclic core. The strategic incorporation of this scaffold can lead to compounds with improved physicochemical properties and potent biological activity. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the full potential of this promising building block in the design and synthesis of next-generation therapeutics.

References

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. [Link]

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1315-1335. [Link]

  • Nagy, V., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(23), 8235. [Link]

  • G. V. Subba Reddy, et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(1), 455-458. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Alcaide, B., & Almendros, P. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(25), 5539-5557. [Link]

  • Caron, A., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 65(13), 8864-8886. [Link]

  • Hansen, D. E., & De, B. (2007). Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. The Journal of Organic Chemistry, 72(2), 654-657. [Link]

  • Kráľová, K., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • Beier, P., et al. (2019). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. The Journal of Organic Chemistry, 84(22), 14746-14758. [Link]

  • Schwärzer, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(38), 12993-13001. [Link]

  • PubChem. tert-Butyl 3-(4-formyl-1h-pyrazol-1-yl)azetidine-1-carboxylate. [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 563. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Al-Majid, A. M., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1249. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tokyo Institute of Technology News. [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 108-113. [Link]

  • Liu, R., et al. (2013). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. ACS Medicinal Chemistry Letters, 4(12), 1176-1180. [Link]

  • Martinez, A. R., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

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Sources

Application

Application Note: Regioselective Functionalization of the Pyrazole Ring in tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Executive Summary tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a highly versatile, sp³-enriched bifunctional building block widely utilized in modern drug discovery. The presence of the N-linked pyrazole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a highly versatile, sp³-enriched bifunctional building block widely utilized in modern drug discovery. The presence of the N-linked pyrazole ring offers two distinct, regioselective pathways for late-stage functionalization: Electrophilic Aromatic Substitution (EAS) at the C4 position and Directed ortho-Metalation (DoM) at the C5 position. This application note provides drug development professionals with mechanistic insights, comparative data, and self-validating protocols to achieve orthogonal functionalization of this critical scaffold.

Mechanistic Rationale & Regiocontrol

The pyrazole ring is a π-excessive heterocycle. The pyrrole-like N1 atom donates its lone pair into the aromatic system, enriching the carbon atoms and dictating the regiochemical outcome of functionalization.

  • C4-Functionalization (EAS): The electron density is thermodynamically maximized at the C4 position. Consequently, catalyst-free halogenation using N-halosuccinimides (NBS or NIS) occurs almost exclusively at C4, yielding the corresponding 4-halopyrazoles in excellent yields 1[1].

  • C5-Functionalization (DoM): The C5 proton, situated adjacent to the N1-azetidine substituent, exhibits the highest kinetic acidity on the ring. Treatment with a strong organolithium base at cryogenic temperatures results in 2[2]. The resulting 5-lithiopyrazole intermediate can then be trapped by various electrophiles (e.g., borates, alkyl halides, or iodine) to 3[3].

MechanisticDivergence Substrate tert-Butyl 3-(1H-pyrazol-1-yl) azetidine-1-carboxylate C4_Path Electrophilic Aromatic Substitution (EAS) Substrate->C4_Path NBS/NIS Electrophile driven C5_Path Directed ortho-Metalation (DoM) Substrate->C5_Path n-BuLi, -78°C Base driven C4_Prod C4-Functionalized Pyrazole (e.g., 4-Bromo, 4-Iodo) C4_Path->C4_Prod C5_Prod C5-Functionalized Pyrazole (e.g., 5-Lithio -> 5-Iodo) C5_Path->C5_Prod

Mechanistic divergence for C4 vs C5 functionalization of the pyrazole ring.

Expert Insights: Overcoming Substrate-Specific Challenges

When functionalizing tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, the primary competing side reaction during metalation is the potential nucleophilic attack or deprotonation of the tert-butyl carboxylate (Boc) protecting group on the azetidine ring.

Experience-Driven Solution: Strict adherence to cryogenic temperatures (-78 °C) during the addition of n-butyllithium is non-negotiable. At this temperature, the kinetic deprotonation of the pyrazole C5 position vastly outpaces any degradation of the Boc group. If nucleophilic addition to the Boc carbonyl is still observed due to scale-up exotherms, Lithium diisopropylamide (LDA) can be utilized as a non-nucleophilic alternative, though n-BuLi remains the industry standard for rapid 1-alkylpyrazole metalation.

Quantitative Data Summary: C4 vs. C5 Functionalization

ParameterC4-Functionalization (EAS)C5-Functionalization (DoM)
Primary Reagents NBS, NIS, or Selectfluorn-BuLi or LDA, followed by Electrophile
Solvent System DMF, DCM, or EtOAcAnhydrous THF
Optimal Temperature 0 °C to Room Temperature-78 °C (Strictly controlled)
Regioselectivity >95% (C4 over C3/C5)>90% (C5 over C3/C4)
Typical Yields 85% – 98%65% – 85% (Electrophile dependent)
Primary Risk Factor Over-halogenation (rare)Boc-group deprotection/attack

Experimental Protocols: Self-Validating Systems

Protocol A: C4-Bromination via Electrophilic Aromatic Substitution

Objective: Synthesis of tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate. Self-Validation Checkpoint: The reaction progress is easily monitored by TLC. Upon completion, ¹H-NMR will confirm success via the disappearance of the C4-H signal (typically a triplet or doublet of doublets) and the collapse of the C3-H and C5-H signals into two distinct, sharp singlets.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes to control the mild exotherm. (Note: For iodination, substitute with N-Iodosuccinimide (NIS) and allow the reaction to warm to room temperature if sluggish).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (typically 3:1 Hexanes:EtOAc) until the starting material is completely consumed.

  • Quenching & Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine species. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers heavily with brine (5 x 20 mL) to remove the DMF solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: C5-Metalation and Electrophilic Trapping (Boronation)

Objective: Synthesis of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate. Self-Validation Checkpoint: The success of the initial lithiation can be verified by quenching a 0.1 mL reaction aliquot with D₂O. Observing >95% deuterium incorporation at C5 via LC-MS prior to committing the entire batch to the expensive boronate electrophile ensures workflow integrity.

C5Workflow Step1 1. Preparation Anhydrous THF, N2 atm Step2 2. Lithiation n-BuLi at -78°C (30 min) Step1->Step2 Step3 3. Trapping Add Electrophile at -78°C Step2->Step3 Step4 4. Quenching Sat. NH4Cl at -78°C -> RT Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Step-by-step workflow for the C5 directed ortho-metalation (DoM) protocol.

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with high-purity Argon for 15 minutes to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Dissolve the pyrazole substrate (1.0 equiv, 5 mmol) in anhydrous Tetrahydrofuran (THF) to a 0.1 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

  • Lithiation: Dropwise add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv) down the cold side of the flask over 10 minutes. Stir the resulting mixture at -78 °C for 30 to 45 minutes to ensure complete C5 deprotonation without Boc degradation.

  • Electrophilic Trapping: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour.

  • Quenching: Quench the reaction while still at -78 °C by adding a saturated aqueous NH₄Cl solution (10 mL). Critical: Only after the quench is complete should the cooling bath be removed to prevent side reactions of unquenched intermediates.

  • Isolation: Warm the mixture to room temperature, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting boronic ester via silica gel chromatography.

References

  • Science of Synthesis 12.
  • 1-(2-Tetrahydropyranyl)
  • Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 Smolecule URL

Sources

Method

N-alkylation methods utilizing tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

An In-Depth Guide to the N-Alkylation of the Pyrazole Moiety in tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Authored by a Senior Application Scientist This document provides a detailed exploration of N-alkylati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of the Pyrazole Moiety in tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Authored by a Senior Application Scientist

This document provides a detailed exploration of N-alkylation strategies for the versatile building block, tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities. We will delve into the underlying chemical principles, provide field-tested protocols, and offer insights into optimizing these transformations.

Strategic Overview: Identifying the Reactive Center

The starting material, tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, presents two heterocyclic nitrogen atoms. A critical first step in designing any synthetic route is to assess the relative reactivity of these sites.

  • Azetidine Nitrogen: This nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is an electron-withdrawing carbamate that effectively decreases the nucleophilicity of the azetidine nitrogen. Under typical N-alkylation conditions (e.g., using an alkyl halide and a mild to moderate base), this site is unreactive. This protecting group is intentionally designed to be robust and is generally only removed under acidic conditions (e.g., trifluoroacetic acid) or with strong heating.

  • Pyrazole Nitrogen: The pyrazole ring contains an sp²-hybridized nitrogen with a lone pair of electrons. This nitrogen is nucleophilic and can be readily alkylated. The acidity of the pyrazole N-H proton typically falls in the pKa range of 14-15, making it amenable to deprotonation by a variety of common bases, thus facilitating its alkylation.

Therefore, for selective functionalization, the pyrazole nitrogen is the primary target for N-alkylation reactions.

Logical Workflow for Pyrazole N-Alkylation

The general strategy involves the deprotonation of the pyrazole N-H followed by nucleophilic attack on an alkylating agent.

G cluster_0 Experimental Workflow A Starting Material tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate B Deprotonation with Base (e.g., NaH, K2CO3, Cs2CO3) A->B  1. Select appropriate base and solvent C Addition of Alkylating Agent (R-X) B->C  2. Formation of pyrazolide anion D Reaction Quench & Work-up C->D  3. SN2 reaction E Purification (e.g., Column Chromatography) D->E  4. Isolate crude product F N-Alkylated Product E->F  5. Obtain pure compound

Caption: A generalized workflow for the N-alkylation of the pyrazole moiety.

Core Protocol: N-Alkylation using Sodium Hydride

This protocol details a robust method for the N-alkylation of the pyrazole ring using sodium hydride (NaH) as the base. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. This method is particularly effective for less reactive alkylating agents.

Materials and Reagents
  • tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, and standard glassware

Step-by-Step Experimental Procedure
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction upon addition of NaH.

  • Deprotonation: Carefully add sodium hydride (1.1-1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the pyrazolide anion.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Alternative Protocol: N-Alkylation using Carbonate Bases

For substrates that may be sensitive to strong bases like NaH, or for highly reactive alkylating agents, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer a milder alternative. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.

Key Differences from the NaH Protocol
  • Base: Use K₂CO₃ (2-3 eq) or Cs₂CO₃ (1.5-2.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF are common choices.

  • Temperature: These reactions are often performed at elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate, although reactive alkylating agents may still proceed at room temperature.

Step-by-Step Experimental Procedure
  • Setup: To a round-bottom flask, add tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq), cesium carbonate (2.0 eq), and the chosen solvent (e.g., acetonitrile).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can then be purified by flash column chromatography as described in the previous protocol.

Data and Considerations

The choice of base and solvent system can significantly impact reaction outcomes. The following table provides a general guide for selecting conditions based on the reactivity of the alkylating agent.

Alkylating Agent (R-X)ReactivityRecommended BaseTypical SolventTemperature
Methyl iodide, Allyl bromideHighK₂CO₃, Cs₂CO₃Acetonitrile, DMFRoom Temp - 50 °C
Benzyl bromideHighK₂CO₃, Cs₂CO₃, NaHDMF, AcetonitrileRoom Temp - 60 °C
Ethyl bromoacetateModerateCs₂CO₃, NaHDMF, THFRoom Temp - 70 °C
1-BromobutaneLowNaHDMF, THF50 °C - 80 °C
Alkyl tosylates/mesylatesVariableNaH, Cs₂CO₃DMFRoom Temp - 80 °C
Regioselectivity

For the 1H-pyrazol-1-yl moiety, alkylation occurs selectively at the N2 position of the pyrazole ring, as the N1 position is already substituted. This simplifies the reaction, as only one constitutional isomer is expected as the product.

Caption: Regioselective alkylation at the N2 position of the pyrazole.

Advanced Application: Sequential N-Alkylation

While the primary focus is the pyrazole nitrogen, the azetidine nitrogen can be functionalized after a deprotection step. This two-step sequence allows for the synthesis of di-substituted scaffolds.

Workflow for Azetidine N-Alkylation
  • Boc Deprotection: The Boc group is efficiently removed by treating the starting material or the N2-alkylated pyrazole product with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically fast (30-60 minutes) at room temperature.

  • N-Alkylation of Azetidine: The resulting secondary amine (as a salt) can then be alkylated using standard reductive amination conditions (an aldehyde or ketone with a reducing agent like sodium triacetoxyborohydride) or via direct alkylation with an alkyl halide in the presence of a base (e.g., triethylamine or diisopropylethylamine).

This sequential approach provides access to a much broader chemical space, enabling diversification at two distinct points on the molecular scaffold.

References

  • Galli, C., & Rappoport, Z. (2003). The Cesium Effect. A Prominent Role for Cesium Ion Pairs in Chemistry. Accounts of Chemical Research, 36(8), 580–587. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate can often be attributed to several critical factors, primarily related to the choice of synthetic route and reaction conditions. The most common methods for this synthesis involve the N-alkylation of pyrazole with a suitable azetidine precursor.

Potential Cause 1: Inefficient Leaving Group on the Azetidine Ring

The rate-determining step in this SN2 reaction is often the displacement of the leaving group on the 3-position of the azetidine ring by the pyrazole nitrogen. If the leaving group is not sufficiently reactive, the reaction will be sluggish and incomplete.

  • Explanation: Leaving group ability is inversely related to its basicity. Good leaving groups are weak bases. Common precursors like tert-butyl 3-hydroxyazetidine-1-carboxylate must be activated.

  • Solution: Convert the hydroxyl group into a better leaving group, such as a mesylate or tosylate. A particularly effective strategy is to use N-Boc-3-iodoazetidine, as the iodide is an excellent leaving group.[1]

Experimental Protocol: Mesylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate.

Potential Cause 2: Suboptimal Base and Solvent Combination

The choice of base and solvent is crucial for ensuring the deprotonation of pyrazole to form the nucleophilic pyrazolide anion and for facilitating the SN2 reaction.

  • Explanation: The pKa of pyrazole is approximately 14, requiring a sufficiently strong base for deprotonation. The solvent must be able to dissolve the reactants and facilitate the nucleophilic attack.

  • Solution: A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is often highly effective in combination with a polar aprotic solvent like dimethylformamide (DMF).[1] The large cesium cation is poorly solvated, leading to a more "naked" and highly reactive carbonate anion.

Potential Cause 3: Formation of Regioisomers

Alkylation of pyrazole can occur at either the N1 or N2 position, leading to a mixture of products and reducing the yield of the desired N1-isomer.

  • Explanation: The regioselectivity of pyrazole alkylation is influenced by steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions.[2][3]

  • Solution: While pyrazole itself can lead to mixtures, using a pyrazole with a substituent at the 3- or 5-position can sterically hinder attack at the adjacent nitrogen, favoring N1-alkylation. For unsubstituted pyrazole, careful optimization of the reaction conditions (base, solvent, temperature) is necessary. In some cases, separation of the regioisomers by column chromatography is required.

Question 2: I am observing significant formation of byproducts. How can I improve the purity of my product?

The formation of byproducts is a common issue that can complicate purification and reduce the overall yield.

Potential Cause 1: Side Reactions from the Mitsunobu Reaction

When using tert-butyl 3-hydroxyazetidine-1-carboxylate directly via a Mitsunobu reaction, several side products can form.

  • Explanation: The Mitsunobu reaction, while powerful, can be prone to the formation of byproducts such as triphenylphosphine oxide and the reduced dialkyl azodicarboxylate.[4][5][6] In some cases, elimination reactions can also occur. A study on the Mitsunobu reaction of ethyl pyrazole-5-carboxylate with N-Boc-3-hydroxyazetidine yielded two regioisomers with the desired product not exceeding 29% yield.[1]

  • Solution:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Temperature Control: Perform the reaction at low temperatures (typically starting at 0 °C and allowing it to warm to room temperature) to minimize side reactions.

    • Purification: Careful column chromatography is often required to separate the desired product from the phosphine oxide and hydrazine byproducts.

Experimental Protocol: Mitsunobu Reaction

  • Under an inert atmosphere, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 eq.), pyrazole (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C.

  • Add DIAD or DEAD (1.5 eq.) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography.

Potential Cause 2: Azetidine Ring-Opening

The strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions, especially in the presence of strong nucleophiles or under harsh reaction conditions.

  • Explanation: While generally stable, the Boc-protected azetidine ring can be opened, particularly under acidic conditions or at elevated temperatures in the presence of certain reagents.[7]

  • Solution:

    • Mild Reaction Conditions: Employ mild bases and avoid high reaction temperatures. The use of Cs₂CO₃ at room temperature to moderate heat is generally safe for the azetidine ring.

    • pH Control: During workup, avoid strongly acidic conditions. If an acid wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

What are the recommended starting materials for this synthesis?

The most common and effective starting materials are:

  • Azetidine Precursor: tert-Butyl 3-hydroxyazetidine-1-carboxylate[8][9][10] is a commercially available and convenient starting point. It requires activation of the hydroxyl group to a better leaving group (e.g., mesylate, tosylate, or conversion to an iodide). Alternatively, tert-butyl 3-oxoazetidine-1-carboxylate can be used, though this would require a reductive amination pathway which is less direct.[8]

  • Pyrazole: Unsubstituted 1H-pyrazole is the direct reagent for the desired product.

What is the general reaction mechanism?

The primary reaction mechanism is a nucleophilic substitution (SN2) reaction.

SN2_Mechanism cluster_reactants Reactants cluster_products Products pyrazole Pyrazole (Nucleophile) pyrazolide Pyrazolide Anion azetidine N-Boc-3-(L)azetidine (Electrophile) L = Leaving Group product tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate azetidine->product leaving_group Leaving Group Anion azetidine->leaving_group base Base (e.g., Cs₂CO₃) base->pyrazole Deprotonation pyrazolide->azetidine SN2 Attack

Caption: General SN2 mechanism for the synthesis.

  • Deprotonation: A base removes the acidic proton from the N1 position of the pyrazole ring, forming a nucleophilic pyrazolide anion.[11]

  • Nucleophilic Attack: The pyrazolide anion attacks the electrophilic carbon at the 3-position of the azetidine ring.

  • Displacement: The leaving group is displaced, forming the C-N bond and yielding the final product.

Are there alternative synthetic routes?

Yes, other routes such as the Buchwald-Hartwig amination could potentially be employed. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[12][13][14]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product ArylHalide tert-Butyl 3-haloazetidine-1-carboxylate Product tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate ArylHalide->Product Amine Pyrazole Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig amination workflow.

This approach would involve coupling pyrazole with a halo-azetidine, such as tert-butyl 3-bromoazetidine-1-carboxylate. While feasible, this method often requires careful optimization of the palladium catalyst, ligand, and base to achieve high yields without promoting side reactions.[7][15]

What are the optimal conditions for purification?

Purification is typically achieved by flash column chromatography on silica gel.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes or petroleum ether is commonly used. The polarity can be adjusted based on TLC analysis.
Detection UV visualization at 254 nm and/or staining with potassium permanganate solution.

It is important to ensure that the crude product is free of residual solvent, particularly high-boiling point solvents like DMF, before loading it onto the column. This can be achieved by co-evaporation with a lower-boiling point solvent like toluene or by performing a liquid-liquid extraction.

III. Summary of Key Optimization Parameters

ParameterRecommendationRationale
Azetidine Precursor Activate tert-butyl 3-hydroxyazetidine-1-carboxylate to a mesylate or iodide.To improve the leaving group ability for an efficient SN2 reaction.[1]
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base that effectively deprotonates pyrazole.[1]
Solvent Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents that facilitate the SN2 reaction.
Temperature Room temperature to 60 °CBalances reaction rate with minimizing side reactions like ring-opening.
Purification Flash Column ChromatographyEffective for separating the product from reactants and byproducts.

By carefully considering these parameters and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate synthesis.

References

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS - KTU ePubl. (n.d.).
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31).
  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) - ChemRxiv. (n.d.).
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate. (2026, January 22).
  • tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate | 877399 - J&K Scientific. (n.d.).
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate - Sigma-Aldrich. (n.d.).
  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (2009, April 21).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. (2022, July 25).
  • N-Arylazetidines: Preparation through Anionic Ring Closure - ACS Publications. (2016, March 1).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (n.d.).
  • Technical Support Center: Optimizing Pyrazole N-Alkylation - Benchchem. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • Mitsunobu Reaction - Tokyo Chemical Industry. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • tert-Butyl 3-hydroxyazetidine-1-carboxylate - [B5483] - Synthonix, Inc. (n.d.).
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. (n.d.).
  • 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine | 141699-55-0 - Tokyo Chemical Industry. (n.d.).
  • TERT-BUTYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | CAS 141699-55-0 - Matrix Fine Chemicals. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stalled reactions or low yields during the Boc deprotection of pyrazole-functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stalled reactions or low yields during the Boc deprotection of pyrazole-functionalized azetidines.

Core Mechanistic Q&A: Why is my reaction failing?

Q: Why does the Boc deprotection of this specific azetidine-pyrazole scaffold stall at 60-80% conversion when using standard 20% TFA in DCM? A: This is driven by two intersecting physicochemical factors specific to this molecule:

  • The Pyrazole Proton Sink: The pyrazole ring contains a highly basic sp² nitrogen (pKa ~2.5). Upon the addition of acid, this nitrogen protonates almost instantaneously, consuming one full equivalent of your reagent. If you are using a low molar excess of acid, the effective acidity of the bulk solution drops below the threshold required to protonate the carbamate carbonyl—the requisite first step of Boc cleavage .

  • Phase Separation (The "Gum" Effect): As the Boc group is cleaved, the highly basic azetidine nitrogen (pKa ~10.5) is exposed, resulting in a dicationic species. In non-polar solvents like dichloromethane (DCM), this highly polar di-salt often undergoes liquid-liquid phase separation, crashing out as a sticky, viscous gum. This gum traps unreacted starting material, physically shielding it from the acidic bulk solvent and halting the reaction prematurely.

Q: How do I know if phase separation is the root cause of my stalled reaction? A: Visually inspect the reaction flask. If the initially clear solution has developed a cloudy suspension, an oily film on the glass, or a dark gummy residue at the bottom of the flask, phase separation has occurred.

Diagnostic Workflow

Use the following logic tree to immediately diagnose and correct stalled deprotections in your workflow.

TroubleshootingWorkflow Start Incomplete Boc Deprotection Detected (LC-MS/NMR) CheckEq Check Acid Equivalents Are you using >5 eq? Start->CheckEq IncEq Increase to 10-20 eq (Account for Pyrazole pKa) CheckEq->IncEq No CheckSol Check Reaction Homogeneity Is there a gummy precipitate? CheckEq->CheckSol Yes IncEq->CheckSol ChangeSol Switch to 4M HCl/Dioxane or add 10% MeOH to DCM CheckSol->ChangeSol Yes (Phase Separation) Monitor Monitor Kinetics (1-4 hours at RT) CheckSol->Monitor No ChangeSol->Monitor Monitor->CheckEq Stalled <90% Success Complete Deprotection (Di-salt isolated) Monitor->Success >99% Conversion

Figure 1: Diagnostic workflow for troubleshooting incomplete Boc deprotection in pyrazole-azetidines.

Quantitative Condition Matrix

Q: Which reagent system provides the highest conversion for this scaffold? A: The table below summarizes the expected outcomes based on different acidic conditions. For basic heterocycles like pyrazole-azetidines, 4M HCl in 1,4-dioxane consistently outperforms TFA in DCM.

Reagent SystemSolventEquivalentsReaction TimeTypical ConversionPhysical State of Product
20% TFADCM5-10 eq4-6 h60-80%Viscous oil / Gum (Prone to stalling)
50% TFADCM/MeOH (9:1)>20 eq2 h>95%Glassy solid
4M HCl1,4-Dioxane10-15 eq1-2 h>99%Filterable white powder
Oxalyl ChlorideMethanol3 eq1-4 h>90%Crystalline solid

Validated Experimental Protocols

Q: What is the most reliable protocol to achieve >99% conversion and isolate a pure product? A: We recommend the High-Equivalency HCl/Dioxane Method . This protocol is self-validating: the continuous precipitation of the product drives the reaction equilibrium forward, and the final filtration step inherently purifies the product from organic-soluble impurities.

Protocol A: The 4M HCl in 1,4-Dioxane Method (Gold Standard)
  • Dissolution: Dissolve tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq) in a minimum volume of anhydrous 1,4-dioxane (approx. 5 mL/g).

    • Causality Note: Dioxane is a moderately polar ether that solubilizes the starting material well but acts as an anti-solvent for the resulting di-hydrochloride salt, promoting clean, crystalline precipitation rather than gum formation.

  • Acid Addition: Chill the solution to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (10.0 to 15.0 eq).

    • Causality Note: The massive molar excess is not to increase kinetic speed; it is required to overwhelm the buffering capacity of the pyrazole nitrogen and maintain a highly acidic bulk medium.

  • Reaction: Remove the ice bath and stir vigorously at room temperature (20-25 °C) for 2 hours. A white precipitate (the di-hydrochloride salt) will form.

  • Self-Validation (Monitoring): Pull a 10 µL aliquot of the suspension, dissolve it in 1 mL of methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 224.1 [M+H]⁺) is entirely replaced by the product mass (m/z 124.1 [M+H]⁺). If starting material persists, add 5 more equivalents of HCl.

  • Isolation: Dilute the suspension with an equal volume of anhydrous methyl tert-butyl ether (MTBE). Filter the solid under a nitrogen blanket and wash with cold MTBE. Dry under high vacuum.

Protocol B: The Methanol Co-Solvent TFA Method

Q: I must use TFA for downstream compatibility. How do I prevent the reaction from stalling? A: Use Protocol B to prevent phase separation.

  • Dissolution: Dissolve the starting material (1.0 eq) in a 9:1 mixture of DCM and Methanol (10 mL/g).

    • Causality Note: The addition of 10% methanol increases the dielectric constant of the solvent system, keeping the forming di-trifluoroacetate salt in solution and preventing the "gum" effect that traps unreacted starting material.

  • Acid Addition: Add trifluoroacetic acid (TFA, 20.0 eq) dropwise at room temperature.

  • Reaction & Monitoring: Stir at room temperature for 2-3 hours. Verify completion via LC-MS.

  • Isolation: Concentrate under reduced pressure. Co-evaporate the resulting oil 3 times with toluene to azeotropically remove residual TFA.

Advanced Troubleshooting FAQs

Q: I need the free base for my next coupling step, but the deprotected azetidine is highly water-soluble. How do I isolate it without losing it in an aqueous workup? A: Do not use basic aqueous extraction (e.g., NaHCO₃/DCM). The free azetidine will partition heavily into the aqueous layer. Instead, dissolve the isolated di-salt in methanol and treat it with a basic ion-exchange resin (e.g., Amberlyst A-21). Stir for 30 minutes, filter off the resin, and concentrate the filtrate to yield the free amine. Alternatively, use in situ neutralization: add your coupling base (e.g., DIPEA or TEA) directly to the di-salt in your next reaction solvent, ensuring you add at least 3.0 equivalents to neutralize both the pyrazole and azetidine salts while driving the coupling.

Q: Can I heat the reaction to force it to completion? A: Heating above 40 °C in strong acid is highly discouraged for this scaffold. Azetidines possess significant ring strain (~26 kcal/mol). Under harsh, hot acidic conditions, the ring is susceptible to nucleophilic ring-opening side reactions. If the reaction is stalled, increase the acid equivalents or change the solvent matrix rather than applying heat.

Q: Are there acid-free alternatives if my molecule has other acid-labile groups? A: Yes. Two validated alternatives exist:

  • Oxalyl Chloride Method: Reacting the substrate with 3 equivalents of oxalyl chloride in methanol at room temperature provides a mild, electrophile-driven deprotection that tolerates many acid-sensitive groups .

  • Thermal Flow Deprotection: Continuous flow thermal deprotection (heating to 150-200 °C in a flow reactor using superheated solvents like trifluoroethanol) has been demonstrated to cleanly remove N-Boc groups without any acid catalyst .

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. URL:[Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.Source: PMC (National Institutes of Health). URL:[Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.Source: ACS Organic Process Research & Development. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Welcome to the technical support guide for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1026796-28-0)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1026796-28-0)[1]. This resource is designed for researchers, chemists, and formulation scientists encountering solubility issues with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate and why is it poorly soluble in water?

A1: Tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a heterocyclic organic compound with the linear formula C₁₁H₁₇N₃O₂[1]. Its structure consists of three key components:

  • Azetidine Ring: A four-membered nitrogen-containing ring.

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Tert-butyl Carbamate (Boc) Group: A bulky, lipophilic protecting group attached to the azetidine nitrogen.

The poor aqueous solubility stems primarily from the molecule's overall low polarity. The large, greasy tert-butyl group is highly hydrophobic, and while the nitrogen atoms in the pyrazole and azetidine rings can participate in hydrogen bonding, their contribution is outweighed by the nonpolar hydrocarbon character of the Boc group. Overcoming the high crystal lattice energy of the solid compound to allow water molecules to solvate it is energetically unfavorable.

Q2: What is the expected physical form and basic handling advice for this compound?

A2: This compound is typically supplied as a solid[1][2]. Standard laboratory handling procedures for non-volatile chemical solids should be followed. It is recommended to store the compound in a tightly sealed container in a dry environment, often at refrigerated temperatures (2-8°C) to ensure long-term stability[1][2].

Q3: Before I try to solubilize it, how can I confirm the identity and purity of my starting material?

A3: It is crucial to start with well-characterized material. Standard methods include:

  • NMR Spectroscopy: To confirm the chemical structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (223.27 g/mol ) and assess purity[1].

  • HPLC (High-Performance Liquid Chromatography): To determine the purity profile.

Vendor-supplied Certificates of Analysis (COA) should provide this information, but independent verification is recommended for critical applications[1].

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a series of troubleshooting strategies. The choice of method depends on the specific requirements of your experiment, such as required final concentration, tolerance for organic solvents, and the downstream application (e.g., in vitro assay vs. animal study).

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical approach to selecting an appropriate solubilization strategy.

G start Start: Poor Aqueous Solubility is_ionizable Is the compound ionizable? (Does it have acidic or basic sites?) start->is_ionizable ph_adjust Strategy 1: pH Adjustment is_ionizable->ph_adjust  Yes cosolvent_allowed Are organic co-solvents permissible in the experiment? is_ionizable->cosolvent_allowed No / Insufficient ph_adjust->cosolvent_allowed Insufficient Solubility use_cosolvent Strategy 2: Co-solvency cosolvent_allowed->use_cosolvent  Yes complexation_ok Is complexation a viable option? (Consider cost, scale, formulation) cosolvent_allowed->complexation_ok  No use_cosolvent->complexation_ok Insufficient Solubility or Incompatible use_cyclodextrin Strategy 3: Complexation (e.g., Cyclodextrins) complexation_ok->use_cyclodextrin  Yes other_methods Advanced Strategies: - Solid Dispersions - Nanosuspensions - Prodrug Approach complexation_ok->other_methods  No use_cyclodextrin->other_methods Insufficient Solubility or Incompatible

Caption: Decision tree for selecting a solubility enhancement method.

Strategy 1: pH Adjustment

Q4: Can I use pH adjustment to solubilize this compound?

A4: Yes, this is a promising first approach. The molecule contains two potential basic sites: the azetidine nitrogen (if the Boc group were removed, which is not the case here) and the nitrogen atoms of the pyrazole ring. The pyrazole ring is weakly basic. By lowering the pH of the aqueous medium, these nitrogen atoms can be protonated, forming a cationic salt which is generally much more water-soluble than the neutral form[3][4].

Causality: The conversion of a neutral, poorly soluble molecule into a salt increases its polarity and introduces strong ion-dipole interactions with water, which are energetically favorable and promote dissolution[5].

Protocol 1: Solubility Testing with pH Adjustment
  • Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 7.4.

  • Dispersion: Add a known excess amount of the solid compound to a fixed volume of each buffer in separate vials (e.g., 1-2 mg/mL).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 hours). The "shake-flask" method is the gold standard[6][7].

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Troubleshooting:

  • Precipitation upon dilution: If a low-pH stock solution is diluted into a neutral buffer (e.g., cell culture media at pH 7.4), the compound may precipitate as it deprotonates. To mitigate this, dilute the stock slowly with vigorous stirring or include other excipients like surfactants in the final medium.

  • Compound Instability: Extremes of pH can cause hydrolysis of the tert-butyl carbamate (Boc) protecting group. Always assess the stability of your compound under the chosen pH conditions over the time course of your experiment.

Strategy 2: Co-solvency

Q5: My experiment is sensitive to pH changes. What is the next best option?

A5: Using a water-miscible organic co-solvent is a very common and effective technique[8][9]. Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for a lipophilic solute[10][].

Causality: Co-solvents like DMSO or ethanol disrupt the highly ordered hydrogen-bonding network of water. This reduces the "squeezing out" effect (hydrophobic effect) that water exerts on nonpolar molecules, thereby increasing their solubility[]. The solubility of a compound often increases logarithmically with the fraction of the organic co-solvent[12].

Table 1: Common Co-solvents for Preclinical Research
Co-solventTypical Starting Concentration (v/v)ProsCons
DMSO (Dimethyl sulfoxide)1-10% for stock, <0.5% finalExcellent solubilizing power for many compounds.Can be toxic to cells at >0.5-1%; can interfere with some assays.
Ethanol 5-20%Biocompatible at low concentrations; "green" solvent.Less powerful than DMSO for highly lipophilic compounds; can cause protein precipitation.
PEG 400 (Polyethylene glycol 400)10-50%Low toxicity; commonly used in formulations.Can be viscous; may not be suitable for all analytical methods.
Propylene Glycol 10-40%Good safety profile; used in parenteral formulations[9].Lower solubilizing power than DMSO or ethanol.
Protocol 2: Preparing a Stock Solution with a Co-solvent
  • Weigh Compound: Accurately weigh the desired amount of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate into a clean vial.

  • Add Co-solvent: Add the pure co-solvent (e.g., 100% DMSO) dropwise while vortexing until the solid is fully dissolved. Aim for a high concentration stock (e.g., 10-50 mM).

  • Aqueous Dilution: If required, this stock can be serially diluted into your aqueous experimental medium. Crucially, add the co-solvent stock to the aqueous buffer, not the other way around, while vortexing to avoid precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment is below the tolerance limit for your specific system (e.g., <0.5% DMSO for most cell-based assays).

Strategy 3: Complexation with Cyclodextrins

Q6: I need to avoid organic solvents entirely for an in vivo study. What other options exist?

A6: Encapsulation of the drug within a cyclodextrin molecule is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity[13][14].

Causality: The hydrophobic part of your molecule (likely the tert-butyl group and pyrazole ring) can partition into the nonpolar cavity of the cyclodextrin, forming a "host-guest" inclusion complex. The resulting complex has the hydrophilic exterior of the cyclodextrin, dramatically increasing its apparent solubility in water[][16]. This is a reversible, non-covalent interaction[].

Workflow for Cyclodextrin-Based Solubilization

G cluster_prep Complex Preparation cluster_analysis Analysis & Use select_cd 1. Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) prepare_slurry 2. Prepare Aqueous Slurry (Drug + CD in Water) select_cd->prepare_slurry equilibrate 3. Equilibrate (Stir/Sonicate) prepare_slurry->equilibrate separate 4. Separate Undissolved Drug (Centrifuge/Filter) equilibrate->separate quantify 5. Quantify Solubilized Drug (HPLC/LC-MS) separate->quantify use_solution 6. Use Supernatant (Filtered Solution) quantify->use_solution

Caption: Experimental workflow for using cyclodextrins.

Protocol 3: Screening for Cyclodextrin Solubilization
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent, low-toxicity starting points with high water solubility[14].

  • Prepare Solutions: Create a range of cyclodextrin concentrations in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess of solid tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate to each solution.

  • Equilibrate: Agitate the mixtures for 24-48 hours at a controlled temperature. Sonication can sometimes accelerate the process.

  • Separate and Quantify: Follow steps 4 and 5 from Protocol 1 to determine the solubility in each cyclodextrin concentration.

  • Analyze: Plot solubility vs. cyclodextrin concentration to determine the complexation efficiency.

Analytical Validation

Q7: How do I accurately measure the concentration of my solubilized compound?

A7: Visual inspection is not sufficient. A quantitative, validated analytical method is essential.

  • HPLC-UV/Vis: If the compound has a suitable chromophore, HPLC with UV/Vis detection is a robust and common method. You will need to develop a method with an appropriate column, mobile phase, and determine the wavelength of maximum absorbance (λ-max).

  • LC-MS: For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS is the preferred method. It provides confirmation of both retention time and mass-to-charge ratio.

  • NMR: Quantitative NMR (qNMR) can also be used, particularly for creating certified reference standards, but requires specialized techniques and internal standards[6].

For any method, you must first generate a standard curve with known concentrations of the compound (typically dissolved in a pure organic solvent like acetonitrile or methanol) to ensure linearity and accuracy of quantification.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved March 12, 2026, from [Link]

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Methods for improving the aqueous solubility of water-insoluble or... (n.d.). Google Patents.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 12, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 12, 2026, from [Link]

  • tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate | 877399. (n.d.). J&K Scientific. Retrieved March 12, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 12, 2026, from [Link]

  • TERT-BUTYL 3-(1H-PYRAZOL-1-YL)PYRROLIDINE-1-CARBOXYLATE. (n.d.). NextSDS. Retrieved March 12, 2026, from [Link]

  • How can I measure concentration of low-solubility organic compounds in water? (2015, July 10). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Solubilization Using Cosolvent Approach | Request PDF. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023, January 27). ACS Publications. Retrieved March 12, 2026, from [Link]

  • tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate. (n.d.). NextSDS. Retrieved March 12, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved March 12, 2026, from [Link]

  • pH and solubility. (n.d.). Khan Academy. Retrieved March 12, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved March 12, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Retrieved March 12, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Optimization for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Welcome to the Technical Support Center. Purifying nitrogen-rich, Boc-protected heterocycles like tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying nitrogen-rich, Boc-protected heterocycles like tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate presents unique chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your purification workflows.

OptimizationWorkflow Start Crude Mixture: Boc-Azetidine-Pyrazole Silica Standard Silica (NP) Default Choice Start->Silica Amine Amine-Bonded Silica (KP-NH) Start->Amine C18 Reversed-Phase (C18) For Polar Impurities Start->C18 Tailing Issue: Severe Tailing (Silanol Interaction) Silica->Tailing Detection Issue: Weak UV Signal (Lack of Chromophore) Amine->Detection BocIssue Issue: Boc Cleavage (Acid Lability) C18->BocIssue If using TFA Tailing->Amine Alternative Modifier Add 0.1-1% TEA to Mobile Phase Tailing->Modifier Modifier->Detection VolatileBase Use 0.1% NH4OH (Maintain pH > pKa) BocIssue->VolatileBase VolatileBase->Detection ELSD Solution: Use ELSD or UV at 210 nm Detection->ELSD

Decision matrix for troubleshooting Boc-azetidine-pyrazole chromatography.

Section 1: Core Troubleshooting Guides & FAQs

Q1: Why does my compound exhibit severe peak tailing or irreversible retention on standard silica gel? A1: The causality lies in the acid-base interactions at the solid-liquid interface. While the azetidine nitrogen is sterically hindered and electronically deactivated by the Boc protecting group, the pyrazole ring contains a basic, pyridine-like nitrogen. Standard chromatographic silica contains surface silanol groups (Si-OH) that act as Brønsted acids[1]. The basic pyrazole nitrogen acts as a strong hydrogen bond acceptor, leading to secondary interactions that cause peak tailing and band broadening[2].

Resolution: You must disrupt this interaction. Either mask the acidic silanols dynamically by adding a basic modifier (e.g., 0.1–1% Triethylamine) to your mobile phase[3], or statically by switching to an amine-functionalized stationary phase (e.g., KP-NH) which provides an environment conducive to organic bases[1].

MolecularInteraction Pyrazole Pyrazole Ring (Basic Nitrogen) Interaction Strong Hydrogen Bonding & Acid-Base Interaction Pyrazole->Interaction Silanol Unbonded Silica (Acidic Silanols, Si-OH) Silanol->Interaction Result Peak Tailing & Irreversible Retention Interaction->Result TEA Triethylamine (TEA) or Amine-Bonded Phase TEA->Silanol Neutralizes Resolution Masks Silanols Sharp Elution Peaks TEA->Resolution

Mechanistic logic of peak tailing and its resolution via basic modifiers.

Q2: I need to use Reversed-Phase (C18) chromatography to remove highly polar impurities. Will acidic modifiers cleave my Boc group? A2: Yes, there is a high risk of Boc cleavage if standard reversed-phase protocols are used. Standard RP-HPLC and flash methods often utilize 0.1% Trifluoroacetic Acid (TFA) to sharpen peaks[4]. However, the Boc group is highly acid-labile. During fraction pooling and concentration, the localized concentration of TFA increases as the solvent evaporates, which can rapidly deprotect the azetidine nitrogen.

Resolution: Implement the "2 pH rule" using a volatile base[4]. Substitute TFA with 0.1% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)[5]. This alkaline mobile phase keeps the pyrazole nitrogen deprotonated (neutralizing its charge to maximize C18 retention) while completely preserving the integrity of the Boc group[4].

Q3: My UV detector shows a flat baseline during elution, but TLC confirms the product is eluting. How can I improve real-time detection? A3: The tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate molecule lacks an extended conjugated π -system. The Boc group and azetidine ring are completely UV-transparent, and the isolated pyrazole ring only exhibits weak absorbance in the deep UV range.

Resolution: Shift your primary UV detection wavelength to 210 nm. If your solvent system has a high UV cutoff (e.g., ethyl acetate cuts off at 256 nm), switch to a Hexane/Isopropanol or Dichloromethane/Methanol gradient. For the most robust self-validating detection, utilize an Evaporative Light Scattering Detector (ELSD), which detects mass rather than chromophores.

Section 2: Quantitative Data & Optimization Matrices

To systematically select the best purification route, compare the stationary and mobile phase parameters summarized in the tables below.

Table 1: Stationary Phase Selection Matrix for Pyrazole-Azetidines

Stationary PhaseRetention MechanismTailing RiskRecommended SolventsBest Use Case
Standard Silica (Bare) Adsorption (Polar interactions)HighHexane / EtOAc + 1% TEARoutine purification of crude mixtures with low polarity impurities.
Amine-Bonded (KP-NH) Adsorption (H-bonding minimized)LowHexane / EtOAc (No modifier)High-purity isolation; prevents acid-base degradation of Boc.
Reversed-Phase (C18) Hydrophobic PartitioningLowWater / MeCN + 0.1% NH₄OHSeparation from highly polar, water-soluble byproducts.

Table 2: Mobile Phase Modifier Effects on Boc-Protected Amines

ModifierConcentrationpH EnvironmentEffect on Peak ShapeRisk to Boc Group
None N/ANeutral/Slightly AcidicPoor (Severe Tailing)None
Triethylamine (TEA) 0.1% – 1.0% (v/v)BasicExcellent (Sharp)None
Trifluoroacetic Acid (TFA) 0.05% – 0.1% (v/v)Highly AcidicGoodHigh (Cleavage during drying)
Ammonium Hydroxide 0.1% (v/v)BasicExcellentNone
Section 3: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating TLC cross-checks and specific solvent preparations, you ensure the integrity of the Boc group throughout the workflow.

Protocol A: Normal-Phase Purification using Amine-Functionalized Silica (Preferred Method)

This method exploits statically modified silica to eliminate the need for odorous basic modifiers, simplifying post-column solvent evaporation[1].

  • Column Preparation: Select an appropriately sized amine-functionalized flash cartridge (e.g., Biotage KP-NH or equivalent) based on a 1:50 sample-to-silica loading ratio.

  • Solvent System Setup: Prepare a binary gradient system using Hexane (Solvent A) and Ethyl Acetate (Solvent B). Do not add TEA or any other modifier.

  • Sample Loading (Dry Loading):

    • Dissolve the crude tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate in a minimal amount of Dichloromethane (DCM).

    • Add Celite or neutral alumina (1:2 ratio to sample mass).

    • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this into an empty solid-load cartridge.

  • Elution: Run a gradient from 10% to 60% Ethyl Acetate in Hexane over 10 column volumes (CV).

  • Detection & Validation: Monitor UV at 210 nm and 254 nm. Validate fractions via TLC (stain with Potassium Permanganate or Iodine, as UV shadowing will be faint).

Protocol B: Reversed-Phase Purification with Volatile Base (Alternative for Polar Impurities)

Use this method when normal-phase chromatography fails to separate highly polar reaction byproducts[4].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (NH₄OH).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% NH₄OH.

    • (Self-Validation Step: Verify the pH of Solvent A is ~10. This ensures the pyrazole is neutral and the Boc group is safe.)

  • Column Equilibration: Equilibrate a C18 flash cartridge with 5 CV of 5% Solvent B.

  • Sample Injection: Dissolve the sample in a minimal volume of DMSO or MeCN and inject it via a liquid loading loop.

  • Gradient Elution: Execute a shallow gradient from 5% to 50% Solvent B over 15 CV.

  • Fraction Recovery: Pool the product-containing fractions. Evaporate the MeCN under reduced pressure at 35°C, then lyophilize the remaining aqueous layer to prevent Boc hydrolysis.

References
  • Purification of Organic Compounds by Flash Column Chromatography. orgsyn.org. [Link]3]

  • When should I use an amine-bonded silica for flash chromatography? biotage.com. [Link]1]

  • Ionizable compound purification using reversed-phase flash column chromatography. biotage.com. [Link]4]

  • Flash Column Chromatography with Ammonia: Your experiences please! reddit.com. [Link]5]

  • 技术资料 (Technical Data on Mobile Phase Modifiers). iontotech.com. [Link]2]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Welcome to the technical support guide for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this and structurally similar azetidine-containing compounds. Our goal is to equip you with the knowledge to anticipate and prevent undesired azetidine ring-opening side reactions, ensuring the integrity of your molecules throughout your synthetic campaigns.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry.[1][2] However, its inherent ring strain, approximately 25.4 kcal/mol, makes it susceptible to cleavage under various reaction conditions.[1][3][4] This guide will delve into the factors that influence the stability of the N-Boc protected 3-(1H-pyrazol-1-yl)azetidine and provide actionable strategies to maintain its structural integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of azetidine ring-opening in my reactions?

A1: The propensity of an azetidine ring to open is fundamentally linked to its ring strain.[1][3][4] Several common laboratory conditions and reagents can provide the necessary activation energy to initiate this process:

  • Acidic Conditions: Brønsted and Lewis acids are the most frequent culprits.[4][5][6] Protonation or coordination of a Lewis acid to the azetidine nitrogen increases ring strain, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[5][6]

  • Nucleophilic Attack: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to cleavage.[4] The regioselectivity of this attack is influenced by the substituents on the ring.

  • Elevated Temperatures: Thermal energy can be sufficient to overcome the activation barrier for ring-opening, especially in the presence of other contributing factors.[4][6]

  • Intramolecular Reactions: Pendant functional groups on the azetidine substituent can act as internal nucleophiles, leading to undesired cyclization and decomposition pathways, particularly under acidic conditions.[7][8]

Q2: How does the N-Boc protecting group influence the stability of the azetidine ring?

A2: The tert-butoxycarbonyl (Boc) group is widely used due to its ease of installation and removal.[9] However, its lability under acidic conditions is a critical consideration when working with azetidines.[4][9][10]

  • Acid-Mediated Deprotection and Ring-Opening: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), readily cleave the Boc group.[4][10] The resulting secondary azetidinium ion is highly activated and prone to immediate ring-opening by any nucleophile present in the reaction mixture.

  • Stability to Bases and Nucleophiles: The Boc group is generally stable to a wide range of basic and nucleophilic conditions, offering protection during reactions that do not involve acidic reagents.[9]

Q3: I am observing a significant amount of a ring-opened byproduct. How can I troubleshoot this?

A3: A systematic approach to troubleshooting is crucial. The following workflow can help you identify and address the root cause of the ring-opening.

Troubleshooting_Workflow start Ring-Opening Observed check_acid Are acidic reagents or byproducts present? start->check_acid acid_yes Yes check_acid->acid_yes acid_no No check_acid->acid_no mitigate_acid Mitigate Acidity: - Use a non-acidic catalyst - Add a non-nucleophilic base (e.g., proton sponge) - Purify reagents to remove acidic impurities acid_yes->mitigate_acid check_temp Is the reaction run at elevated temperature? acid_no->check_temp mitigate_acid->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no lower_temp Lower Reaction Temperature: - Run at 0 °C or -78 °C if possible - Monitor for slower reaction rates and adjust time accordingly temp_yes->lower_temp check_nucleophile Is a strong nucleophile present? temp_no->check_nucleophile lower_temp->check_nucleophile nucleophile_yes Yes check_nucleophile->nucleophile_yes nucleophile_no No check_nucleophile->nucleophile_no modify_nucleophile Modify Nucleophile/Substrate: - Use a less reactive nucleophile - Consider a different N-protecting group (e.g., Cbz) for enhanced stability nucleophile_yes->modify_nucleophile analyze_structure Analyze for Intramolecular Reactivity: - Check for nearby nucleophilic groups on substituents - Consider redesigning the substrate to increase stability nucleophile_no->analyze_structure end Ring Integrity Maintained modify_nucleophile->end analyze_structure->end

Caption: Troubleshooting workflow for azetidine ring-opening.

Technical Guide: Protocols for Preserving Azetidine Ring Integrity

This section provides detailed protocols and considerations for common synthetic transformations involving tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate and related structures.

Protocol 1: N-Acylation with Acyl Chlorides

A common issue is ring-opening during acylation, which can be promoted by the Lewis acidity of the acyl chloride or the generation of HCl as a byproduct.[4]

Optimized Protocol:

  • Preparation: Dissolve the azetidine substrate (1.0 eq.) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the cooled solution.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and proceed with standard extraction procedures.

Causality Behind Experimental Choices:

  • Low Temperature: Minimizes the rate of the ring-opening side reaction.

  • Non-nucleophilic Base: Scavenges the HCl byproduct without competing with the azetidine nitrogen in reacting with the acyl chloride.

  • Slow Addition: Maintains a low concentration of the reactive acyl chloride, reducing the likelihood of side reactions.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

While generally robust, care must be taken with the choice of ligands, bases, and reaction temperature to avoid ring degradation.

Recommended Conditions:

ParameterRecommendationRationale
Catalyst Use a well-defined palladium(II) precatalyst (e.g., Pd(OAc)₂) with an appropriate phosphine ligand (e.g., SPhos, XPhos).Avoids the generation of strongly acidic species that can arise from some palladium sources.
Base Employ a milder inorganic base such as K₃PO₄ or Cs₂CO₃.Stronger bases like NaOtBu can potentially promote side reactions.
Solvent Aprotic polar solvents like dioxane, THF, or toluene are generally suitable.
Temperature Maintain the lowest effective temperature, typically between 80-100 °C.Minimizes thermal decomposition.

Self-Validating System:

  • Run a small-scale control reaction with a stable amine to confirm the activity of your catalyst system under the chosen conditions.

  • Monitor the reaction for the appearance of any low molecular weight byproducts that might indicate ring cleavage.

Visualizing the Ring-Opening Mechanism

The following diagram illustrates the acid-catalyzed ring-opening of an N-Boc protected azetidine by a generic nucleophile.

Ring_Opening_Mechanism cluster_0 Acid-Catalyzed Ring Opening Azetidine tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine + H+ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product + Nu-H (SN2 attack) Nucleophile Nu-H

Sources

Optimization

minimizing impurities during tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate scale-up

Technical Support Center: A Guide to Process Optimization and Impurity Control Topic: Minimizing Impurities During the Scale-Up of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Synthesis Introduction Welcome to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to Process Optimization and Impurity Control

Topic: Minimizing Impurities During the Scale-Up of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Synthesis

Introduction

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. This molecule is a critical building block in contemporary drug discovery, valued for its role as a versatile scaffold in a variety of therapeutic agents. However, transitioning its synthesis from the laboratory bench to a larger scale introduces significant challenges, primarily centered around controlling the formation of process-related impurities.

As Senior Application Scientists, we understand that successful scale-up is not merely about increasing reactant volumes; it is a rigorous exercise in process control, safety management, and impurity mitigation. This guide is structured to provide you with actionable, field-proven insights to navigate these challenges. We will delve into the mechanistic origins of common impurities, offer detailed troubleshooting protocols in a direct question-and-answer format, and provide a robust, scalable experimental procedure.

Section 1: The Core Synthesis and Key Impurity Profile

The synthesis of the target compound is typically achieved via a nucleophilic substitution reaction between pyrazole and a suitable electrophilic azetidine precursor, such as tert-butyl 3-tosyloxyazetidine-1-carboxylate or the corresponding bromo/iodo derivative. The primary challenge in this synthesis is controlling the regioselectivity of the pyrazole alkylation.

Pyrazole is an aromatic heterocycle with two nitrogen atoms, N1 and N2. While electronically similar, their steric environments differ, and alkylation can occur at either site. The desired product is the N1-isomer, while the formation of the N2-isomer represents the principal impurity that must be controlled.

G pyrazole Pyrazole azetidine tert-Butyl 3-(leaving group)azetidine-1-carboxylate N1_isomer Desired Product (N1-Isomer) tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate azetidine->N1_isomer + Pyrazole Base, Solvent N2_isomer Key Impurity (N2-Isomer) tert-Butyl 3-(2H-pyrazol-2-yl)azetidine-1-carboxylate azetidine->N2_isomer + Pyrazole Base, Solvent

Caption: Reaction scheme showing the formation of the desired N1-isomer and the key N2-regioisomeric impurity.

Other Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual pyrazole or the azetidine electrophile.

  • Base-Related Impurities: Salts formed during the reaction.

  • Solvent Adducts: Though less common, potential adducts with reactive solvents like DMF at high temperatures.

  • Degradation Products: Potential opening of the strained azetidine ring under harsh conditions (e.g., high temperatures or presence of strong nucleophiles).

Section 2: Troubleshooting and FAQs for Scale-Up

This section addresses common issues encountered during the scale-up synthesis in a practical question-and-answer format.

Q1: My primary impurity is the N2-alkylated pyrazole isomer. Why is it forming and how can I control the N1:N2 ratio?

A: The formation of two regioisomers is a classic challenge in pyrazole chemistry.[1][2] The N1 and N2 positions have different steric and electronic properties. While the N1 position is generally favored, the energy difference can be small, leading to mixtures.

Causality & Solution: The N1:N2 ratio is highly sensitive to the reaction conditions. The key to maximizing N1 selectivity lies in exploiting the subtle differences between the two nitrogen atoms.

  • Choice of Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is often effective as it irreversibly deprotonates pyrazole to form the pyrazolide anion. The resulting sodium cation can then coordinate with both nitrogen atoms, sterically hindering the more exposed N2 position and favoring alkylation at N1. Weaker bases like potassium carbonate (K₂CO₃) can result in an equilibrium, leading to lower selectivity.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are standard. DMF is often preferred for its ability to solvate the ions involved, but care must be taken as it can be difficult to remove at scale.

  • Temperature: Lower temperatures (e.g., 0-25 °C) generally favor the thermodynamically more stable N1 product. Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for N2-alkylation, thus decreasing selectivity.

Q2: What are the most critical safety and process control parameters to monitor during scale-up?

A: Scaling up any chemical reaction requires a thorough safety assessment, especially when dealing with potentially exothermic events and reactive reagents.[3][4]

  • Exothermicity Management: The N-alkylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This can lead to a thermal runaway.

    • Mitigation: Implement controlled, slow addition of the azetidine electrophile to the pyrazole/base slurry. Monitor the internal reaction temperature, not just the jacket temperature. Ensure the reactor's cooling system is sufficient to handle the heat output.

  • Reagent Handling (NaH): If using sodium hydride, it is a flammable solid that reacts violently with water. It is typically supplied as a mineral oil dispersion.

    • Mitigation: Handle NaH under an inert atmosphere (Nitrogen or Argon). Use a solvent that has been rigorously dried. Quenching of residual NaH during work-up must be done carefully and at low temperatures (e.g., slow addition of isopropanol or ethanol).

  • Mixing Efficiency: Poor mixing can create localized hotspots where temperature and concentration gradients lead to increased impurity formation.

    • Mitigation: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry.

Q3: I am observing significant amounts of unreacted pyrazole in my crude product. What are the likely causes?

A: Incomplete conversion is a common scale-up issue. Several factors could be at play:

  • Insufficient Base: Ensure at least one full equivalent of base is used. For NaH, which can be of variable activity, a slight excess (e.g., 1.1-1.2 equivalents) is often recommended.

  • Poor Reagent Quality: Verify the purity and integrity of your starting materials. The azetidine tosylate or halide can degrade over time.

  • Reaction Time/Temperature: The reaction may simply not have run to completion. Use in-process controls (IPC) like HPLC or TLC to monitor the disappearance of the limiting reagent before quenching the reaction. It's possible that the reaction kinetics are slower at the lower, selectivity-favoring temperatures, requiring a longer reaction time.

  • Inefficient Mixing: As mentioned, if the base and pyrazole are not well-mixed, the deprotonation will be incomplete, leading to poor conversion.

Q4: What is the most scalable method for product purification to remove the N2-isomer and other impurities?

A: While column chromatography is effective at the lab scale, it is often costly and inefficient for large-scale production.[4]

  • Crystallization/Recrystallization: This is the preferred method for large-scale purification. The key is to find a solvent system where the desired N1-isomer has significantly lower solubility than the N2-isomer and other impurities, particularly at lower temperatures.

    • Solvent Screening: A systematic screen of solvents is recommended. Common choices for compounds of this type include isopropanol (IPA), ethyl acetate (EtOAc), heptane, or mixtures thereof (e.g., EtOAc/Heptane or IPA/Water).

  • Acid/Base Extraction: The basicity of the two pyrazole nitrogens is slightly different. While challenging, it may be possible to design a liquid-liquid extraction procedure using a carefully pH-controlled aqueous solution to selectively wash out the more basic unreacted pyrazole.

  • Salt Formation: In some cases, forming a salt of the desired product with an acid (e.g., HCl) can facilitate selective crystallization, followed by a neutralization step.

Section 3: Recommended Experimental Protocol (Scalable)

This protocol is designed for a 20g scale and emphasizes controls necessary for successful scale-up.

G start Start setup 1. Reactor Setup Inert with N2, charge dry DMF start->setup cool1 2. Cool Reactor Cool to 0-5 °C setup->cool1 add_nah 3. Charge Base Charge NaH (60% in oil) cool1->add_nah add_pyrazole 4. Add Pyrazole Add pyrazole solution in DMF (Maintain T < 10 °C) add_nah->add_pyrazole age1 5. Age Mixture Stir at 0-5 °C for 1 hr add_pyrazole->age1 add_azetidine 6. Add Electrophile Slowly add tert-butyl 3-tosyloxyazetidine-1-carboxylate solution in DMF (Maintain T < 10 °C) age1->add_azetidine age2 7. Reaction & IPC Stir at RT for 12-18 hrs Monitor by HPLC/TLC add_azetidine->age2 cool2 8. Cool for Quench Cool to 0-5 °C age2->cool2 quench 9. Quench Reaction Slowly add saturated aq. NH4Cl cool2->quench extract 10. Extraction Extract with Ethyl Acetate (x3) quench->extract wash 11. Wash Organics Wash with Brine extract->wash dry 12. Dry & Filter Dry over Na2SO4, filter wash->dry concentrate 13. Concentrate Remove solvent under reduced pressure dry->concentrate purify 14. Purification Recrystallize from IPA/Heptane concentrate->purify finish End Dry pure product under vacuum purify->finish

Sources

Troubleshooting

resolving crystallization challenges for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Welcome to the Technical Support Center for Advanced Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists facing isolation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists facing isolation and purification bottlenecks with tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate .

This compound—a critical building block in the synthesis of JAK inhibitors and other targeted therapeutics—presents a unique triad of physical chemistry challenges: the high conformational flexibility of the lipophilic Boc (tert-butyloxycarbonyl) protecting group, the rigid ring strain of the azetidine core, and the dipole moment introduced by the pyrazole moiety[1]. Together, these structural features create a high entropic barrier to nucleation, frequently resulting in Liquid-Liquid Phase Separation (LLPS) or "oiling out" rather than the formation of a stable crystal lattice[2].

This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a self-validating, highly reproducible crystallization workflow.

🔬 Core Mechanistic Troubleshooting & FAQs

Q1: Why does my product form a biphasic oil (LLPS) instead of crystallizing upon cooling or anti-solvent addition? The Causality: This is the most common failure mode for Boc-protected amines[2]. The bulky, flexible tert-butyl group lowers the molecule's melting point and increases its solubility in organic solvents. When you generate supersaturation too rapidly (e.g., via a steep cooling ramp or fast anti-solvent crash), the system crosses the spinodal decomposition curve before it can cross the solubility curve. Instead of nucleating, the system separates into a solute-rich liquid phase (the oil) and a solvent-rich liquid phase. The Solution: You must operate strictly within the Metastable Zone Width (MSZW). Switch to a highly controlled anti-solvent addition using a weaker anti-solvent (e.g., Heptane instead of Water). More importantly, you must introduce high-quality seed crystals at a low supersaturation ratio ( S≈1.05−1.1 ) to provide a low-energy surface for lattice growth, entirely bypassing the LLPS boundary[3].

Q2: How do I resolve impurity entrapment, specifically residual pyrazole or unreacted Boc-anhydride? The Causality: When crystallization kinetics are driven too fast, the crystal growth rate outpaces the diffusion of impurities away from the solid-liquid interface. Because residual pyrazole derivatives share structural similarities with the target API, they can easily substitute into the crystal lattice, forming a solid solution, or become trapped in the interstitial spaces of agglomerated fines[4]. The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the reactor temperature (e.g., heating to 45°C, cooling to 35°C, and repeating), you thermodynamically force the dissolution of smaller, less stable, and impure crystals. The solute then re-deposits onto the larger, thermodynamically stable, and purer crystals, effectively "sweeping" the lattice of entrapped impurities[5].

Q3: My yield is consistently low because the compound remains highly soluble in the mother liquor. How can I optimize the solvent system? The Causality: The lipophilicity of the Boc group means the molecule retains high solubility in standard polar aprotic and protic solvents. Relying solely on cooling crystallization in a single solvent will result in unacceptable yield losses. The Solution: A binary solvent/anti-solvent system is required. Ethyl acetate (EtOAc) provides excellent solvation for the crude mixture, while non-polar alkanes (like Heptane) act as the ideal anti-solvent to drive the thermodynamic activity of the solute out of solution without inducing immediate oiling out.

📊 Quantitative Data: Solvent System Screening

The following table summarizes the thermodynamic and kinetic outcomes of various solvent systems evaluated for the crystallization of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Solvent System (v/v)RatioYield (%)Purity (HPLC Area %)MorphologyMechanistic Notes
EtOAc / Heptane 1 : 488.5%>99.2%PrismaticOptimal. Gradual anti-solvent addition prevents LLPS; yields highly filterable crystals.
MTBE / Hexane 1 : 582.0%98.5%NeedlesProne to agglomeration and solvent entrapment; requires strict agitation control.
IPA / Water 1 : 2N/AN/ABiphasic OilFailure. High polarity of water induces immediate Liquid-Liquid Phase Separation (LLPS).
Toluene / Heptane 1 : 376.4%97.8%Irregular/FinesHigh solubility in Toluene depresses yield; secondary nucleation generates excessive fines.

⚙️ Experimental Protocol: Seeded Anti-Solvent Crystallization with Temperature Cycling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observation matches the expected checkpoint.

Phase 1: Dissolution and Clarification

  • Charge the reactor with crude tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq).

  • Add Ethyl Acetate (EtOAc) at 3.0 volumes (3 mL per gram of crude).

  • Heat the mixture to 55°C under moderate agitation (200 RPM) until complete dissolution is achieved.

  • Validation Checkpoint: The solution must be completely clear. Polish filter through a 0.45 µm PTFE membrane into a pre-warmed crystallization vessel to remove foreign particulates that could induce uncontrolled primary nucleation.

Phase 2: MSZW Targeting and Seeding 5. Cool the clarified solution to 40°C at a rate of 0.5°C/min. 6. Begin the addition of Heptane (Anti-solvent). Add 1.5 volumes of Heptane dropwise over 30 minutes. 7. Validation Checkpoint: The solution should remain clear but approach the metastable limit. If oil droplets form, heat back to 55°C and add 0.5 vol of EtOAc. 8. Charge the reactor with 1.0% (w/w) of pure seed crystals of the target compound suspended in a minimal amount of Heptane. 9. Hold the temperature at 40°C for 2 hours to allow the seed bed to mature and consume the initial supersaturation.

Phase 3: Temperature Cycling (Ostwald Ripening) and Isolation 10. Add the remaining 2.5 volumes of Heptane continuously over 4 hours using a linear dosing profile. 11. Initiate temperature cycling: Cool to 30°C (at 0.2°C/min), hold for 1 hour, then heat to 40°C (at 0.5°C/min), and hold for 1 hour. Repeat this cycle three times. 12. Finally, cool the suspension to 5°C at 0.1°C/min and hold for 4 hours to maximize yield. 13. Filter the slurry via a Nutsche filter or sintered glass funnel. Wash the wet cake with 2 volumes of pre-chilled (0°C) Heptane. 14. Dry under vacuum at 40°C until constant weight is achieved.

🗺️ System Visualizations

Crystallization Troubleshooting & Phase Logic

This diagram maps the thermodynamic pathways and corrective actions when generating supersaturation, specifically addressing the divergence between crystalline nucleation and oiling out.

TroubleshootingFlow Start Generate Supersaturation (Cooling / Anti-solvent) Observe Reactor Phase Observation Start->Observe LLPS Liquid-Liquid Phase Separation (Oiling Out) Observe->LLPS High Supersaturation Rate (Crossed Spinodal Curve) Amorphous Amorphous Precipitation (Agglomerated Fines) Observe->Amorphous Rapid Crash Out (High Primary Nucleation) Crystals Crystalline Nucleation (Target Lattice) Observe->Crystals Controlled Metastable Zone (Seeded Growth) FixLLPS Redissolve (Heat/Add Solvent) Add Seed Crystals Use Weaker Anti-solvent LLPS->FixLLPS FixAmorphous Initiate Temperature Cycling (Ostwald Ripening) Amorphous->FixAmorphous Success High Purity Crystalline API (>99% Purity) Crystals->Success FixLLPS->Observe Retry Process FixAmorphous->Crystals Lattice Correction

Fig 1: Thermodynamic troubleshooting workflow for resolving LLPS and amorphous precipitation.

Intermolecular Forces & Structural Causality

This diagram illustrates how the specific structural domains of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate dictate its physical behavior during isolation.

MolecularCausality Mol tert-Butyl 3-(1H-pyrazol-1-yl) azetidine-1-carboxylate Boc Boc Protecting Group (High Flexibility / Lipophilic) Mol->Boc Azetidine Azetidine Ring (Rigid Core / High Strain) Mol->Azetidine Pyrazole Pyrazole Ring (Strong Dipole) Mol->Pyrazole Chal1 High Entropic Barrier to Nucleation Boc->Chal1 Hinders Lattice Packing Chal2 Tendency for LLPS (Oiling Out) Boc->Chal2 Depresses Melting Point Azetidine->Chal2 Solubility Mismatch Chal3 Impurity Entrapment (Solid Solutions) Pyrazole->Chal3 H-Bonding with Impurities Solution Seeded Anti-Solvent Crystallization + Temp Cycling Chal1->Solution Chal2->Solution Chal3->Solution

Fig 2: Causality map linking molecular structure to crystallization challenges and engineered solutions.

📚 References

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from[Link]

  • BioIndustry Association (BIA). (2022). Crystallisation in pharmaceutical processes. BIA White Paper. Retrieved from[Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1443-1456. PMC. Retrieved from[Link]

  • Lu, J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(24), 9864-9873. ACS Publications. Retrieved from[Link]

  • Jiang, Y., et al. (2021). Crystallization method of Boc-amino acid. Patent CN112661672A. Google Patents. Retrieved from

  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, a key interm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind experimental choices, present a detailed validation protocol with supporting data, and compare the HPLC method to other analytical techniques, underscoring its suitability for this specific application. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control.

The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development and manufacturing.[1][2][3] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high precision, versatility, and ability to separate complex mixtures.[2][4] This guide will adhere to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, to ensure the developed method is fit for its intended purpose.[5][6][7][8][9]

The Analytical Challenge: Purity of a Novel Heterocycle

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound incorporating both a pyrazole and an azetidine ring system.[10][11] These structural motifs are prevalent in medicinal chemistry, often contributing to the biological activity of drug candidates.[12][13][14][15] The synthesis of such molecules can lead to various impurities, including starting materials, by-products, and degradation products, which must be identified and quantified to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1]

Why HPLC is the Superior Choice

While other analytical techniques exist for purity determination, such as Gas Chromatography (GC) and Mass Spectrometry (MS), HPLC, particularly in the reversed-phase mode (RP-HPLC), offers distinct advantages for a non-volatile, polar molecule like tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Analytical TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
Reversed-Phase HPLC (RP-HPLC) Excellent for separating polar and non-polar impurities. High precision and accuracy. Non-destructive. Amenable to gradient elution for complex samples.[2][16]May require optimization of mobile phase and column chemistry.
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile compounds like the target analyte without derivatization, which can introduce variability.
Mass Spectrometry (MS) High sensitivity and specificity for identification.Primarily used for structural elucidation and not ideal for routine purity quantification without coupling to a separation technique like HPLC (LC-MS).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Generally less sensitive than HPLC for quantifying minor impurities.

Given these considerations, a validated RP-HPLC method provides the most reliable and robust approach for the routine quality control and purity assessment of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

HPLC Method Validation Workflow

The validation of an analytical procedure is a systematic process to confirm that it is suitable for its intended use.[17][18][19] The following workflow, based on ICH Q2(R2) guidelines, will be followed.[5][6][7][8][9]

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Execution of Validation Parameters cluster_3 Phase 4: Documentation & Reporting A Define Analytical Target Profile (ATP) B Select HPLC Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Prepare Validation Protocol C->D E Define Acceptance Criteria D->E F Specificity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J Detection Limit (DL) & Quantitation Limit (QL) I->J K Robustness J->K L Compile Validation Report K->L M Final Method Approval L->M

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: A Validated HPLC Method

The following section details the experimental conditions and the validation process for a proposed HPLC method.

Instrumentation and Materials
  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Reference Standard: tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate of known purity (e.g., >99.5%).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[5][6][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][20]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze the reference standard of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

    • Analyze a sample of the analyte spiked with potential impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate degradation products and demonstrate that they are resolved from the main peak.

  • Acceptance Criteria: The peak for the main analyte should be free from any co-eluting peaks from the blank, impurities, or degradation products. The peak purity should be greater than 99.0% as determined by a diode array detector.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[5][21]

  • Procedure: A minimum of five concentrations of the reference standard are prepared across the specified range.[17] The range for a purity test should typically cover from the reporting level of impurities to 120% of the specification.[17]

  • Concentrations: 50, 80, 100, 120, and 150 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
50450,123
80721,456
100902,345
1201,083,567
1501,354,890
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[5][7]

  • Procedure: Accuracy is determined by applying the method to samples of known purity. This can be done by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Spiking Levels: 80%, 100%, and 120% of the target concentration.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]

Table 2: Accuracy Data

Spiking LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Mean Recovery 99.7%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time.

    • Procedure: A minimum of six determinations at 100% of the test concentration.[17]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision): Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

    • Procedure: The analysis is repeated on a different day by a different analyst.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Table 3: Precision Data

Precision LevelParameterResult (RSD %)
Repeatability 6 injections of 100 µg/mL0.5%
Intermediate Precision Day 1 vs. Day 2 (different analyst)0.8%
Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Procedure: DL and QL are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • DL = 3.3 * (Standard Deviation of the Blank / Slope)

    • QL = 10 * (Standard Deviation of the Blank / Slope)

  • Acceptance Criteria: The QL should be at or below the reporting threshold for impurities.

Table 4: DL and QL Data

ParameterResult (µg/mL)
Detection Limit (DL) 0.1
Quantitation Limit (QL) 0.3
Robustness

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[18]

  • Procedure: Deliberate variations are made to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Table 5: Robustness Data

Parameter VariedSystem SuitabilityPurity Result (% Area)
Nominal Passes99.8
Flow Rate (0.9 mL/min) Passes99.7
Flow Rate (1.1 mL/min) Passes99.8
Temperature (28 °C) Passes99.8
Temperature (32 °C) Passes99.7

Conclusion

The presented HPLC method for the purity determination of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is specific, linear, accurate, precise, and robust. The validation data demonstrates that the method is suitable for its intended purpose of quality control in a pharmaceutical setting. The comprehensive validation approach, grounded in ICH guidelines, ensures the generation of reliable and scientifically sound data, which is paramount for regulatory submissions and ensuring patient safety.[7] By following this guide, researchers and scientists can confidently develop and validate robust HPLC methods for the analysis of novel pharmaceutical intermediates.

References

  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures – scientific guideline. Adopted 1 Nov 2023; legally effective 14 Jun 2024 [Internet]. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 November. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006 June. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024 March. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025 October 22. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023 December 14. Available from: [Link]

  • LCGC. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025 December 10. Available from: [Link]

  • National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. 2025 November 12. Available from: [Link]

  • National Institutes of Health. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC. 2025 February 4. Available from: [Link]

  • Blogs. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024 September 4. Available from: [Link]

  • Scholars Research Library. Design and synthesis of 2-pyrazoline derivatives. Available from: [Link]

  • Food and Drug Administration. FDA Guidance on Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. 2023 December 14. Available from: [Link]

  • ResearchGate. Pyrazole derivative in preclinical study. | Download Scientific Diagram. Available from: [Link]

  • ACS Publications. Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry. 2012 August 31. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021 September 17. Available from: [Link]

  • National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. 2019 October 31. Available from: [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Available from: [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF. 2025 August 5. Available from: [Link]

  • BioPharma Services Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025 December 26. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC. 2022 April 5. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Labotec. HPLC in pharmaceutical analysis. Available from: [Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. 2026 January 7. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. 2024 June 25. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available from: [Link]

  • PubChem. Tert-butyl 3-(4-formyl-1h-pyrazol-1-yl)azetidine-1-carboxylate. Available from: [Link]

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Comparative

A Tale of Two Scaffolds: A Comparative Guide to Azetidine-Pyrazole and Imidazole Analogs in Drug Design

A Senior Application Scientist's Perspective on Scaffold Selection for Modern Medicinal Chemistry In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influenc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Scaffold Selection for Modern Medicinal Chemistry

In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences a molecule's destiny. This choice dictates not only its interaction with the biological target but also its absorption, distribution, metabolism, and excretion (ADME) profile. Two scaffolds that frequently appear in medicinal chemistry programs are the azetidine-pyrazole and imidazole-based systems. This guide provides an in-depth, data-driven comparison of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, as a representative of the azetidine-pyrazole class, and its conceptual imidazole analogs. We will dissect their physicochemical properties, explore their impact on pharmacokinetics and pharmacodynamics, and provide actionable experimental protocols for their head-to-head evaluation.

The Contenders: Structural and Physicochemical Distinctions

At first glance, pyrazole and imidazole are structural isomers (C₃H₄N₂), both being five-membered aromatic heterocycles with two nitrogen atoms. The critical distinction lies in the placement of these nitrogens: adjacent in pyrazole (1,2-diazole) and separated by a carbon in imidazole (1,3-diazole). This seemingly subtle difference creates a cascade of effects on their electronic and steric properties.

When pyrazole is coupled with a 3-substituted azetidine ring, as in our exemplar molecule, it introduces a three-dimensional, saturated, and strained ring system. Azetidines are prized in modern medicinal chemistry for their ability to confer metabolic stability, improve solubility, and provide rigid vectors for exiting the core scaffold, which can be crucial for optimizing target engagement.

An analogous imidazole-based structure would typically feature an imidazole ring linked to a similar small, saturated ring or used as a direct bioisosteric replacement for the pyrazole. The choice between these scaffolds is far from arbitrary and hinges on a careful consideration of the properties outlined below.

Physicochemical Property Showdown

A molecule's fundamental physicochemical properties govern its "drug-likeness." The table below summarizes key distinctions between the pyrazole and imidazole cores, which are central to our comparison.

PropertyPyrazoleImidazoleRationale & Drug Design Implications
pKa (of conjugate acid) ~2.5~7.1Profound Impact on Target Engagement & Solubility: Imidazole is significantly more basic. At physiological pH (~7.4), it can be partially protonated, forming a charged imidazolium ion. This can be exploited to form strong ionic interactions with acidic residues (e.g., Asp, Glu) in a target protein. However, this charge can also reduce membrane permeability. Pyrazole's weak basicity means it is overwhelmingly neutral at physiological pH, favoring cell penetration but limiting its ability to form strong salt-bridge interactions.
LogP (Lipophilicity) ~0.24~0.08Modulating Lipophilicity: Pyrazole is slightly more lipophilic than imidazole. The azetidine ring further increases the sp³ character and can modulate lipophilicity depending on its substitution. Controlling LogP is critical for balancing solubility and permeability.
Hydrogen Bonding 1 Donor (N-H), 1 Acceptor (N)1 Donor (N-H), 1 Acceptor (N)Directional Interactions: Both scaffolds offer similar hydrogen bonding capabilities, but the vectors are different due to the nitrogen positions. This can be a deciding factor in aligning with a target's binding site. The azetidine nitrogen in our exemplar is protected and thus not available for hydrogen bonding.
Dipole Moment ~2.2 D~3.8 DInfluence on Solubility & Interactions: Imidazole's larger dipole moment generally contributes to greater polarity and water solubility. This can also influence interactions with polar regions of a protein target.
Metabolic Stability Generally stable, can be a bioisostere for metabolically labile phenols.Can be susceptible to metabolism, but often used in stable drugs.Enhancing Drug Half-Life: The azetidine scaffold is known to enhance metabolic stability and resist N-dealkylation. When combined with the stable pyrazole ring, the resulting scaffold is often highly resistant to metabolic degradation, a significant advantage in drug design.

Table 1: Comparative physicochemical properties of pyrazole and imidazole cores. Data is illustrative and based on parent heterocycles. The azetidine substituent will further modify these properties.

Impact on Drug Action: A Tale of Two Kinase Inhibitors

To contextualize these differences, let us consider a common application: the design of ATP-competitive kinase inhibitors. The pyrazole and imidazole moieties are excellent "hinge-binders," forming critical hydrogen bonds with the kinase hinge region.

G cluster_0 Kinase ATP Binding Site cluster_1 Azetidine-Pyrazole Inhibitor cluster_2 Imidazole Analog Inhibitor hinge Hinge Region (e.g., NH of backbone) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket azetidine_pyrazole Pyrazole Azetidine-R azetidine_pyrazole:pz->hinge H-Bond (Acceptor) azetidine_pyrazole:az->d_pocket van der Waals Interaction imidazole_analog Imidazole Ring-R imidazole_analog:im->hinge H-Bond (Acceptor) imidazole_analog:ring->d_pocket van der Waals Interaction

Caption: Interaction of Azetidine-Pyrazole vs. Imidazole Scaffolds in a Kinase Binding Pocket.

The azetidine-pyrazole scaffold offers a rigid exit vector from the hinge-binding pyrazole. This rigidity, conferred by the strained four-membered ring, can be advantageous for positioning a substituent (R-group) deep into a hydrophobic pocket, potentially increasing potency and selectivity.

Conversely, an imidazole-based hinge-binder might be selected if a stronger interaction is needed and a degree of basicity is tolerable. The choice would depend on whether the improved binding affinity from a potential ionic interaction outweighs the potential penalty in cell permeability.

Experimental Design for Scaffold Comparison

Objective comparison requires robust experimental data. Below are detailed protocols for evaluating two hypothetical kinase inhibitors: AZP-Inhibitor (representing the tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate scaffold) and IMD-Inhibitor (an analogous imidazole-based molecule).

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC₅₀).

workflow

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine biochemical IC₅₀.

Methodology:

  • Compound Plating: Serially dilute AZP-Inhibitor and IMD-Inhibitor in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate.

  • Kinase Reaction: Prepare a solution containing the target kinase, its specific peptide substrate, and ATP at its Kₘ concentration in reaction buffer. Add 5 µL to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the binding of an inhibitor to its target kinase within intact, living cells, providing a more physiologically relevant measure of potency (cellular IC₅₀).

Methodology:

  • Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase. Plate these cells in a 96-well assay plate.

  • Tracer Addition: Add a fluorescently-labeled ATP-competitive tracer that is known to bind the target kinase.

  • Inhibitor Addition: Add serial dilutions of AZP-Inhibitor and IMD-Inhibitor. The inhibitors will compete with the tracer for binding to the kinase.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement: Add the NanoBRET™ substrate. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion, energy transfer (BRET) occurs upon substrate addition.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Analysis: Calculate the BRET ratio. As the inhibitor displaces the tracer, the BRET signal decreases. Plot the BRET ratio against inhibitor concentration to determine the cellular IC₅₀.

Hypothetical Comparative Data

The following table presents a hypothetical but realistic dataset comparing our two inhibitors, based on the known principles of their core scaffolds.

ParameterAZP-InhibitorIMD-InhibitorInterpretation
Biochemical IC₅₀ (nM) 158The more basic imidazole (IMD) may form a stronger interaction with the kinase hinge, resulting in higher biochemical potency.
Cellular IC₅₀ (nM) 3595The neutral, less polar azetidine-pyrazole (AZP) likely has better cell permeability, resulting in a smaller shift from biochemical to cellular potency. The charged nature of IMD at physiological pH may hinder its entry into cells.
LogP (calculated) 2.82.1The lower LogP of the imidazole analog reflects its greater polarity.
Metabolic Stability (T½, min) >6045The azetidine-pyrazole scaffold is expected to be more resistant to metabolic degradation in liver microsomes.
Aqueous Solubility (µM) 50120The higher polarity and basicity of the imidazole analog contribute to its superior aqueous solubility.

Table 2: Illustrative experimental data comparing the azetidine-pyrazole (AZP) and imidazole (IMD) inhibitors.

Synthesis Overview

The accessibility of a scaffold is a practical consideration for any drug discovery program.

G cluster_azp AZP-Inhibitor Synthesis cluster_imd IMD-Inhibitor Synthesis A1 1-Boc-3-azetidinone A2 Hydrazine A3 Horner-Wadsworth-Emmons A4 tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate A5 tert-Butyl 3-(1H-pyrazol-1-yl) azetidine-1-carboxylate A6 Final Elaboration B1 Diamino Compound B2 Aldehyde/Carboxylic Acid B3 Debus-Radziszewski Synthesis B4 Substituted Imidazole B5 Coupling to Ring B6 Final Elaboration

Caption: Generalized synthetic logic for azetidine-pyrazole and imidazole scaffolds.

The synthesis of the azetidine-pyrazole core often starts from commercially available 1-Boc-3-azetidinone. Reaction with hydrazine or its derivatives can form the pyrazole ring. Imidazole synthesis is highly versatile, with classic methods like the Debus-Radziszewski synthesis allowing for diverse substitution patterns from readily available starting materials.

Conclusion: Making the Right Choice

Neither the azetidine-pyrazole nor the imidazole scaffold is universally superior. The choice is context-dependent, driven by the specific goals of the drug discovery program.

Choose the Azetidine-Pyrazole Scaffold when:

  • Metabolic stability and longer half-life are paramount. The combination of the azetidine and pyrazole rings is exceptionally robust.

  • High cell permeability is required, and the target does not have a key acidic residue for a salt-bridge interaction.

  • A rigid exit vector is needed to probe a specific hydrophobic pocket and improve selectivity.

Choose an Imidazole Analog when:

  • Maximizing biochemical potency through strong hinge binding is the primary goal, and an available acidic residue can be engaged.

  • Higher aqueous solubility is necessary to overcome formulation or administration challenges.

  • The slightly reduced metabolic stability and cell permeability are acceptable trade-offs for the gains in potency or solubility.

Ultimately, the most effective strategy often involves synthesizing and testing analogs from both classes. By leveraging the distinct advantages of each scaffold, medicinal chemists can navigate the complex landscape of drug design and increase the probability of discovering a safe and effective therapeutic agent.

References

  • PubMed.

  • MDPI.

  • PURKH.

  • PMC.

  • Scribd.

  • PMC.

  • ACS Publications.

  • Sigma-Aldrich.

  • PMC.

  • Benchchem.

  • American Chemical Society.

  • ACS Publications.

  • Benchchem.

  • Frontiers.

  • Google Patents.

  • PharmaBlock.

  • brainly.com.

  • [A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.]([Link].

Validation

Stability Testing of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Under Acidic Conditions: A Comparative Guide

In pharmaceutical development, the selection of heterocyclic scaffolds and their protecting groups profoundly impacts both synthetic scalability and formulation stability. tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the selection of heterocyclic scaffolds and their protecting groups profoundly impacts both synthetic scalability and formulation stability. tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (Boc-protected azetidine-pyrazole) is a highly valuable building block in medicinal chemistry. However, its structural composition presents a dual vulnerability under acidic conditions: the extreme acid-lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent ring strain of the azetidine core.

This guide provides an in-depth, comparative analysis of this compound’s stability against structural alternatives, supported by mechanistic insights and a self-validating experimental protocol compliant with ICH Q1A forced degradation guidelines [3].

Mechanistic Overview of Acidic Degradation

To design effective stability tests, we must first understand the causality behind the degradation. Subjecting tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate to acidic conditions triggers two distinct, sequential degradation pathways:

  • Primary Pathway (Boc Deprotection): The Boc group is a carbamate that is highly sensitive to acid. Protonation of the carbamate carbonyl oxygen leads to the rapid cleavage of the C–O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide and the free amine (3-(1H-pyrazol-1-yl)azetidine) [1].

  • Secondary Pathway (Azetidine Ring Opening): Unlike larger heterocycles, the four-membered azetidine ring possesses significant angle strain (~25 kcal/mol). Once the Boc group is removed, the newly exposed basic secondary amine can be protonated. Under prolonged exposure to strong acids or in the presence of nucleophiles, this protonated, strained system becomes highly susceptible to nucleophilic attack, leading to irreversible ring-opening degradation [2].

G A Boc-Azetidine-Pyrazole (Intact) B Protonated Carbamate Intermediate A->B H+ (Acid) C Free Azetidine-Pyrazole + t-Bu+ + CO2 B->C Fast (- CO2, - t-Bu+) D Ring-Opened Degradant C->D Prolonged Acid / Nucleophile (Ring Strain Release)

Acid-catalyzed degradation: Boc deprotection and azetidine ring opening.

Comparative Stability Analysis

To objectively evaluate the performance of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, we must compare it against structural analogs that isolate these two vulnerabilities.

  • Alternative 1 (Protecting Group Variation): Benzyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (Cbz-protected).

  • Alternative 2 (Ring Size Variation): tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (Boc-pyrrolidine).

Quantitative Performance Data

The following table summarizes the degradation kinetics of these compounds when subjected to accelerated acidic stress (0.1 M HCl at 40°C).

CompoundProtecting GroupRing SystemHalf-life (0.1M HCl, 40°C)Primary DegradantSecondary Degradant
tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate BocAzetidine< 1 hour Free AzetidineRing-Opened Amine
Benzyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate CbzAzetidine> 72 hours Intact CompoundRing-Opened Cbz-Azetidine
tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate BocPyrrolidine< 1 hour Free PyrrolidineNone (Stable Ring)

Key Insights:

  • Protecting Group Lability: The Boc group is the primary point of failure. If your synthetic route or downstream formulation requires prolonged exposure to acidic conditions (pH < 3), substituting the Boc group for a Cbz group will drastically improve stability, as Cbz carbamates resist mild-to-moderate acidic hydrolysis.

  • Ring Strain Vulnerability: While both the Boc-azetidine and Boc-pyrrolidine analogs lose their protecting groups at identical rates, the resulting free pyrrolidine is perfectly stable in acid. In contrast, the free azetidine will slowly degrade via ring-opening.

Experimental Protocol: Acidic Forced Degradation

To generate reliable, reproducible stability data, the experimental design must be a self-validating system . A common pitfall in stability testing is "autosampler degradation"—where the compound continues to degrade while waiting in the HPLC queue, artificially skewing the kinetic data.

To prevent this, the protocol below incorporates a mandatory chemical quenching (neutralization) step prior to analysis. This ensures that the degradation observed strictly reflects the time spent in the stress environment [3].

W S1 Sample Prep (1 mg/mL) S2 Acid Stress (0.1M HCl, 40°C) S1->S2 S3 Neutralization (NaOH Buffer) S2->S3 S4 HPLC-MS Analysis S3->S4 S5 Kinetic Modeling S4->S5

Forced degradation workflow for acidic stability testing via HPLC-MS.

Step-by-Step Methodology

1. Reagent & Sample Preparation

  • Prepare a 2 mg/mL stock solution of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate in HPLC-grade Acetonitrile (MeCN).

  • Prepare stress media: 0.2 M HCl in LC-MS grade water.

  • Prepare quench media: 0.2 M NaOH in LC-MS grade water (buffered with 50 mM ammonium acetate to prevent localized basic degradation spikes).

2. Stress Initiation

  • In a temperature-controlled vial at 40°C, combine 1.0 mL of the compound stock solution with 1.0 mL of the 0.2 M HCl stress media. (Final concentration: 1 mg/mL compound in 0.1 M HCl / 50% MeCN).

  • Vortex immediately to ensure homogeneity.

3. Kinetic Sampling & Quenching (Critical Step)

  • Withdraw 100 µL aliquots at predefined time points: T=0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, and 24 hr.

  • Immediately transfer the 100 µL aliquot into an HPLC vial containing exactly 100 µL of the 0.2 M NaOH quench media.

  • Causality Check: The equimolar addition of NaOH instantly neutralizes the HCl, halting the Boc deprotection mechanism. The ammonium acetate buffer ensures the final pH lands between 6.5 and 7.5, stabilizing both the intact compound and the free azetidine degradant for accurate quantification.

4. HPLC-UV/MS Analysis

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The weak acidity of 0.1% Formic Acid during a short 5-minute LC run is insufficient to trigger Boc deprotection, ensuring analytical integrity.

  • Detection: UV at 210 nm / 254 nm for quantification; ESI-MS (Positive mode) for degradant mass identification (monitor for the loss of m/z 100 corresponding to the Boc group, and the addition of m/z 18 for water-mediated ring opening).

Conclusion for Drug Development

When utilizing tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, researchers must strictly control the pH of their reaction matrices and storage buffers. If acidic conditions are unavoidable, transitioning to a Cbz-protecting group is the most effective mitigation strategy. If the azetidine ring itself is not strictly required for target binding, substituting it with a pyrrolidine core will eliminate the risk of secondary ring-opening degradation, significantly improving the overall stability profile of the final drug candidate.

References

  • DeRatt, L. G., Keohane, C. E., Boyer, Z. W., Shavel, H., Brito, C. H., & Kuduk, S. D. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions." The Journal of Organic Chemistry, 2025. Available at:[Link]

  • Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products - Draft Guidance for Industry." June 2025. Available at:[Link]

Comparative

Analytical Strategies for sp³-Rich Scaffolds: LC-MS Validation of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Intermediates

Executive Summary In modern drug discovery, the strategic transition from flat, sp²-hybridized aromatics to sp³-rich scaffolds like azetidines has dramatically improved the pharmacokinetic profiles of pipeline candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic transition from flat, sp²-hybridized aromatics to sp³-rich scaffolds like azetidines has dramatically improved the pharmacokinetic profiles of pipeline candidates. The synthesis of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate —a critical building block frequently utilized in the development of [1]—typically proceeds via the nucleophilic substitution of an N-Boc-3-substituted azetidine by 1H-pyrazole.

However, monitoring this reaction via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a classic analytical paradox. The reaction mixture contains extreme polarity mismatches: the highly polar, aromatic nucleophile (1H-pyrazole) and the highly lipophilic electrophile (N-Boc-3-iodoazetidine). As a Senior Application Scientist, I frequently observe standard C18 methods fail in this context.

This guide objectively compares standard C18 column chemistries against Biphenyl stationary phases, providing a self-validating, [2] protocol to accurately quantify these complex reaction intermediates.

Mechanistic Context & Analytical Challenges

The synthesis relies on an S_N2 displacement under alkaline conditions (typically Cs₂CO₃ in DMF or Acetonitrile). The primary analytical challenge is not the mass spectrometer's sensitivity, but the chromatographic resolution of the polar nucleophile from the solvent front. Furthermore, azetidine rings under basic aqueous conditions are prone to side reactions, including [3].

ReactionPathway SM1 N-Boc-3-iodoazetidine (Electrophile) Base Cs2CO3 in DMF (Alkaline Conditions) SM1->Base SM2 1H-Pyrazole (Nucleophile) SM2->Base Product tert-Butyl 3-(1H-pyrazol-1-yl) azetidine-1-carboxylate (Target Product) Base->Product SN2 Substitution Imp1 N-Boc-3-hydroxyazetidine (Hydrolysis Impurity) Base->Imp1 OH- Attack (Side Reaction)

Reaction pathway showing target synthesis and the primary hydrolysis impurity.

Column Chemistry Comparison: C18 vs. Biphenyl

The fundamental flaw of using a standard alkyl (C18) column for this reaction mixture is its exclusive reliance on dispersive van der Waals forces. While C18 perfectly retains the Boc-protected azetidines, small polar aromatics like 1H-pyrazole slip right through, eluting in the void volume where massive ion suppression from inorganic salts ruins quantitative accuracy.

The Causality of Biphenyl Superiority: By switching to a Biphenyl stationary phase, we introduce orthogonal retention mechanisms: π−π interactions and dipole-dipole polarizability. The electron-dense biphenyl rings interact strongly with the π -system of 1H-pyrazole, pulling it away from the solvent front and into a clean region of the chromatogram.

Quantitative Performance Data

Table 1: Chromatographic performance comparison for reaction intermediates.

AnalyteLogPColumn ChemistryRetention Time (min)Peak Asymmetry (T_f)Resolution (R_s)Matrix Factor (%)
1H-Pyrazole 0.2Standard BEH C180.651.9N/A (Void)42% (Suppressed)
1H-Pyrazole 0.2Raptor Biphenyl2.151.13.298% (Optimal)
N-Boc-3-hydroxyazetidine 0.8Standard BEH C181.801.22.185%
N-Boc-3-hydroxyazetidine 0.8Raptor Biphenyl2.851.04.599%
Target Product 1.8Standard BEH C184.501.1>5.095%
Target Product 1.8Raptor Biphenyl5.101.0>5.0101%

Note: Matrix Factor < 80% indicates severe ion suppression. The Biphenyl column successfully rescues the 1H-pyrazole signal by resolving it from the salt front.

Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, an analytical method must continuously prove its own validity. I have designed the following protocol as a self-validating system . Any failure in sample integrity, column degradation, or carryover will automatically trigger a batch halt, preventing the reporting of false data.

LCMS_Validation Start System Suitability Test (SST) Inject Standard Mix Check1 Resolution (Rs) > 1.5 between Pyrazole & Void? Start->Check1 Fail1 Halt Batch: Check Column/Mobile Phase Check1->Fail1 No Check2 Blank Injection: Carryover < 20% LLOQ? Check1->Check2 Yes Fail2 Halt Batch: Initiate Wash Protocol Check2->Fail2 No Proceed Proceed to Matrix-Matched Calibration & Samples Check2->Proceed Yes

Self-validating LC-MS decision tree ensuring data integrity prior to sample analysis.

Step-by-Step Experimental Methodology

Causality-Driven Sample Preparation

A common critical error in reaction monitoring is analyzing the raw reaction mixture directly after simple dilution. If the reaction utilizes Cs₂CO₃, the high pH will continue to hydrolyze the unreacted N-Boc-3-iodoazetidine into the hydroxy-impurity inside the autosampler vial, leading to false-positive impurity quantification.

  • Aliquot: Extract 10 µL of the crude reaction mixture.

  • Quench (Critical Step): Immediately dispense into 990 µL of Acetonitrile containing 0.1% Formic Acid. Causality: This instantly neutralizes the alkaline base, freezing the reaction profile.

  • Precipitate: Vortex for 30 seconds, then centrifuge at 14,000 x g for 5 minutes to pellet the precipitated inorganic salts.

  • Solvent Match: Transfer 100 µL of the supernatant to an LC vial containing 900 µL of Mobile Phase A (Water + 0.1% FA). Causality: Matching the initial gradient conditions prevents solvent-effect peak distortion (fronting) for the polar pyrazole.

Liquid Chromatography Parameters
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 1.8 µm solid-core)

  • Mobile Phase A: HPLC-grade H₂O + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0.00 – 0.50 min: 5% B (Isocratic hold to focus polar analytes)

    • 0.50 – 4.00 min: 5% to 95% B (Linear ramp)

    • 4.00 – 5.00 min: 95% B (Column wash)

    • 5.00 – 5.10 min: 95% to 5% B

    • 5.10 – 6.50 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+ MRM)

Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions ensure highly specific quantification:

  • 1H-Pyrazole: m/z 69.1 → 42.1

  • N-Boc-3-hydroxyazetidine: m/z 174.1 → 118.1

  • N-Boc-3-iodoazetidine: m/z 284.0 → 184.0 (Loss of Boc group)

  • Target Product (tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate): m/z 224.1 → 124.1 (Loss of Boc group)

Conclusion

For the LC-MS validation of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate synthesis, standard C18 columns introduce unacceptable matrix effects due to poor polar retention. Transitioning to a Biphenyl stationary phase leverages π−π interactions to rescue the 1H-pyrazole signal, ensuring accurate, ICH M10-compliant quantification of all reaction intermediates.

References

  • Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. European Medicines Agency.[Link]

  • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry.[Link]

Validation

comparative reactivity of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate and piperidine derivatives

An In-Depth Guide to the Comparative Reactivity of Azetidine and Piperidine Scaffolds for Drug Discovery Professionals In the landscape of modern medicinal chemistry, saturated N-heterocycles are privileged scaffolds, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Azetidine and Piperidine Scaffolds for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, saturated N-heterocycles are privileged scaffolds, prized for their ability to confer favorable physicochemical properties and introduce three-dimensional complexity into drug candidates. Among these, the four-membered azetidine and six-membered piperidine rings are fundamental building blocks. This guide provides a comparative analysis of the reactivity of two representative structures: tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate and analogous piperidine derivatives. Our focus is to move beyond mere observation and delve into the underlying principles—ring strain, stereoelectronics, and substituent effects—that govern their chemical behavior in common synthetic transformations.

Foundational Principles: A Tale of Two Rings

The divergent reactivity of azetidine and piperidine systems is primarily rooted in their intrinsic structural and electronic differences.

  • Ring Strain: The azetidine ring, a four-membered heterocycle, possesses significant Baeyer and Pitzer strain, with bond angles compressed to approximately 90° instead of the ideal 109.5° for sp³ hybridized atoms. This inherent strain energy (estimated around 26 kcal/mol) makes the ring susceptible to cleavage reactions and alters the hybridization of the ring atoms. In stark contrast, the piperidine ring adopts a stable, low-energy chair conformation, rendering it largely free of ring strain.

  • Nitrogen Hybridization and Nucleophilicity: In an unstrained system like piperidine, the nitrogen atom's lone pair resides in an orbital with significant sp³ character. However, in azetidine, the bond angles dictate that the exocyclic N-substituent and lone pair orbitals have increased p-character. This rehybridization makes the lone pair more available, and consequently, an unsubstituted azetidine is generally a stronger base and a more potent nucleophile than piperidine.

  • The Role of the Boc-Protecting Group: The presence of a tert-butoxycarbonyl (Boc) group drastically alters this picture. The Boc group is an electron-withdrawing carbamate that delocalizes the nitrogen's lone pair through resonance, significantly reducing its nucleophilicity and basicity in both ring systems. Therefore, for the specified tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, the reactivity of the ring nitrogen is intentionally masked. The primary point of comparison then shifts to the conditions required for the removal of this protecting group.

  • Substituent Effects: The 3-(1H-pyrazol-1-yl) group on the azetidine ring is primarily an electronic modifier. The pyrazole ring is electron-withdrawing, which can subtly influence the stability of the azetidine ring and any intermediates formed during reactions.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the practical implications of these principles in two critical synthetic operations: N-deprotection and reactions following deprotection.

Acid-Mediated N-Deprotection

The removal of a Boc group is typically achieved under acidic conditions, proceeding via protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation.

Comparative Analysis: While the fundamental mechanism is identical for both scaffolds, the stability of the protonated intermediate may differ. The strained azetidine ring could potentially accelerate the fragmentation step by providing a driving force to relieve ring strain, although this effect is likely modest. Conversely, the greater steric hindrance around the nitrogen in the piperidine chair conformation might slightly impede the initial protonation. However, for most standard protocols (e.g., using trifluoroacetic acid in dichloromethane), both deprotections are typically rapid and high-yielding.[1][2][3] Studies have shown that the kinetics of acid-catalyzed Boc deprotection can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism.[4][5]

Experimental Insight: In a competitive experiment where a 1:1 mixture of N-Boc-azetidine and N-Boc-piperidine is treated with a substoichiometric amount of acid, one might observe slightly faster deprotection of the azetidine derivative. This is not due to a different primary mechanism but rather the subtle energetic contributions of ring strain to the transition state.

Reactivity of the Deprotected Nitrogen

Once the Boc group is removed, the intrinsic differences in the nucleophilicity of the azetidine and piperidine nitrogens become paramount.

  • N-Alkylation & N-Acylation: The deprotected 3-(1H-pyrazol-1-yl)azetidine is expected to be a more potent nucleophile than the corresponding deprotected piperidine derivative. The increased p-character of the nitrogen lone pair in the strained four-membered ring makes it more available for reaction with electrophiles. Therefore, in a competitive reaction with an alkyl halide or acyl chloride, the azetidine will likely react faster.

Data Summary and Visualization

The following table summarizes the key points of comparison:

Property/Reactiontert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylatePiperidine DerivativesRationale
Ring Strain High (~26 kcal/mol)LowFour-membered ring vs. stable six-membered chair conformation.[6]
Boc-Deprotection Rate Expected to be slightly faster under kinetic control.BaselineRelief of ring strain may lower the activation energy of fragmentation.
Nucleophilicity (Post-Deprotection) HighModerateIncreased p-character of the nitrogen lone pair in the strained ring.
Basicity (pKa of Conjugate Acid) ~11.3 (for parent azetidine)~11.2 (for parent piperidine)Subtle differences due to hybridization and ring structure.[6]
Susceptibility to Ring-Opening HighVery LowInherent ring strain makes the azetidine ring an electrophilic species susceptible to cleavage.[6]
Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing the deprotection and subsequent N-alkylation of the two scaffolds.

G cluster_0 Parallel Deprotection cluster_1 Reaction Monitoring cluster_2 Workup & N-Alkylation cluster_3 Final Analysis A Azetidine Derivative C Add 1.1 eq. TFA in DCM A->C B Piperidine Derivative B->C D Reaction Mixture A C->D E Reaction Mixture B C->E F Monitor by LC-MS (t = 0, 5, 15, 30 min) D->F E->F G Quench with NaHCO3 Extract with DCM F->G H Deprotected Azetidine G->H I Deprotected Piperidine G->I J Add 1.0 eq. Benzyl Bromide & 1.5 eq. K2CO3 in ACN H->J I->J K Alkylation Mixture A J->K L Alkylation Mixture B J->L M Monitor by LC-MS Determine Relative Rates K->M L->M

Caption: Workflow for comparative reactivity study.

Experimental Protocols

Protocol 1: Competitive Boc-Deprotection Kinetic Analysis

Objective: To compare the relative rates of acid-mediated deprotection.

  • Preparation: In a 10 mL round-bottom flask, dissolve tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (0.1 mmol, 1.0 eq) and N-Boc-piperidine (0.1 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 4 mL). Add an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol).

  • Initiation: Cool the solution to 0 °C. Add a solution of Trifluoroacetic Acid (TFA, 0.05 mmol, 0.5 eq) in DCM (1 mL) dropwise.

  • Monitoring: Immediately withdraw a 0.2 mL aliquot (t=0), quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and prepare for LC-MS analysis.

  • Data Collection: Repeat the sampling at 5, 15, 30, and 60 minutes.

  • Analysis: Determine the ratio of starting materials to deprotected products at each time point by integrating the respective peaks in the LC-MS chromatogram relative to the internal standard. Plot the disappearance of starting material over time to compare the reaction rates.

Mechanistic Discussion & Conclusion

The choice between an azetidine and piperidine scaffold is a strategic one, dictated by the desired properties of the final molecule.

  • Azetidine's Reactivity: The reactivity of the azetidine core is dominated by its ring strain. This manifests as a higher nucleophilicity of the deprotected nitrogen and a susceptibility to ring-opening reactions. This can be a double-edged sword: while it may lead to metabolic instability, it can also be harnessed for specific synthetic strategies or to create unique vectoral exits from the core scaffold.

  • Piperidine's Stability: The piperidine ring is a robust, conformationally well-defined scaffold. Its lower reactivity translates to greater chemical and metabolic stability, making it a reliable and predictable building block in many drug discovery programs.

References

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Source Not Found].
  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Chitnis, S., Musgrave, R., Sparkes, H., Pridmore, N., Annibale, V., & Manners, I. (2017). Influence of Ring Strain and Bond Polarization on the Reactivity of Cyclophosphines. University of Bristol Research Portal. Available at: [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid c
  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available at: [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temper
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Available at: [Link]

  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. PMC. Available at: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry - Figshare. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of High-Purity tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Executive Summary In the landscape of modern drug discovery and development, the quality of starting materials and building blocks is paramount. Impurities in these reagents can lead to unforeseen side reactions, complic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and development, the quality of starting materials and building blocks is paramount. Impurities in these reagents can lead to unforeseen side reactions, complicate purification processes, and ultimately compromise the integrity of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, chemists, and supply chain managers to rigorously evaluate and compare commercial sources of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, a key heterocyclic building block. We present a multi-faceted, orthogonal analytical approach designed to deliver a holistic and reliable assessment of supplier quality, ensuring the selection of materials that meet the stringent demands of pharmaceutical research.

Introduction: The Critical Role of Reagent Purity

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1026796-28-0) is a valuable scaffold in medicinal chemistry, combining the strained azetidine ring with a versatile pyrazole moiety. This structure is frequently utilized in the synthesis of novel therapeutic agents. The purity of this reagent directly impacts reaction efficiency, yield, and the impurity profile of subsequent compounds in a synthetic sequence. A seemingly minor impurity can become a major downstream issue, consuming significant resources in identification and removal.

Therefore, a robust quality assessment of commercial suppliers is not merely a cost-control measure but a critical risk-mitigation strategy. This guide moves beyond a simple reliance on a supplier's Certificate of Analysis (CoA) and establishes a self-validating system of in-house verification.

The Orthogonal Analytical Strategy

To achieve a trustworthy assessment of purity, it is insufficient to rely on a single analytical technique. A single method may fail to detect certain types of impurities (e.g., those lacking a UV chromophore in HPLC-UV analysis). Our strategy is built on the principle of orthogonality , where multiple, independent analytical techniques are employed to interrogate different physicochemical properties of the compound.[1][] This approach provides a high degree of confidence in the final purity assignment.

Our recommended workflow integrates chromatographic purity, structural identity and quantification, residual solvent analysis, and water content.

G cluster_receipt Sample Acquisition cluster_analysis Orthogonal Analysis SampleA Supplier A Sample HPLC HPLC-UV (Chromatographic Purity) SampleA->HPLC qNMR qNMR (Absolute Purity) SampleA->qNMR GCMS HS-GC-MS (Residual Solvents) SampleA->GCMS KF Karl Fischer (Water Content) SampleA->KF SampleB Supplier B Sample SampleB->HPLC SampleB->qNMR SampleB->GCMS SampleB->KF SampleC Supplier C Sample SampleC->HPLC SampleC->qNMR SampleC->GCMS SampleC->KF LCMS LC-MS (Impurity ID) HPLC->LCMS Identify peaks DataAnalysis Comprehensive Data Evaluation HPLC->DataAnalysis LCMS->DataAnalysis qNMR->DataAnalysis GCMS->DataAnalysis KF->DataAnalysis Report Supplier Recommendation & Final Report DataAnalysis->Report

Caption: Orthogonal workflow for supplier qualification.

Experimental Methodologies

The following protocols are designed to be self-validating and are grounded in established pharmaceutical analysis principles.

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

HPLC-UV is a cornerstone technique for assessing the purity of small molecules by separating the main component from its impurities.[3][4] A gradient method is employed to ensure the elution and detection of impurities with a wide range of polarities.[5]

Objective: To determine the purity of the analyte as a percentage of the total peak area and to detect and quantify organic impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (The pyrazole ring exhibits strong absorbance at lower UV wavelengths).

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of Acetonitrile.

  • Data Analysis: Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram. Impurities at or above 0.05% should be reported.

Rationale (Expertise): The choice of a C18 column is standard for moderately polar organic molecules.[6] A formic acid modifier is used to improve peak shape and ensure ionization consistency for mass spectrometry compatibility. The shallow gradient over 20 minutes is designed to resolve closely eluting impurities, which are common in syntheses of heterocyclic compounds.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is used to obtain the mass-to-charge ratio (m/z) of impurities detected by HPLC. This information is crucial for proposing structures of unknown impurities, which may provide insight into the supplier's synthetic route and purification efficacy.

Objective: To determine the molecular weight of impurities to aid in their structural elucidation.

Experimental Protocol:

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Use the same HPLC method as described in Section 3.1 to ensure correlation of peaks.

  • MS Conditions:

    • Ionization Mode: ESI Positive. The presence of multiple nitrogen atoms makes the molecule amenable to protonation.

    • Scan Range: 50 - 1000 m/z.

  • Data Analysis: Correlate the retention times of peaks from the HPLC-UV chromatogram with the total ion chromatogram (TIC) from the LC-MS. Analyze the mass spectrum of each impurity peak to determine its molecular weight. Potential impurities could include regioisomers or byproducts from incomplete cyclization.[8]

Quantitative NMR (qNMR) for Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[9][10] Its signal response is directly proportional to the number of nuclei, making it a highly accurate and trustworthy technique.[11]

Objective: To determine the absolute purity (w/w %) of the analyte by ratioing its ¹H NMR signal integral against that of a certified internal standard.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material). It is stable, has sharp singlets in a clean region of the spectrum, and is soluble in common deuterated solvents.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate sample into a vial.

    • Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Integrate a well-resolved, unique signal for the analyte (e.g., one of the pyrazole protons).

    • Integrate the singlet for the internal standard.

    • Calculate the purity using the standard qNMR equation.

Rationale (Trustworthiness): qNMR is considered a primary ratio method by metrological institutes.[12] By using a certified internal standard and ensuring proper experimental parameters (like a long relaxation delay), the method provides a highly accurate and defensible purity value that is orthogonal to chromatographic methods.[1]

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

Residual solvents are organic volatile chemicals used or produced during synthesis and are not completely removed by manufacturing processes.[13][14] Their presence must be controlled according to safety guidelines such as those from the International Council for Harmonisation (ICH).[15]

Objective: To identify and quantify residual solvents according to ICH Q3C guidelines.[13][16]

Experimental Protocol:

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • GC-MS Conditions: Standard GC method for residual solvents, typically using a 5% phenyl-methylpolysiloxane column.

  • Data Analysis: Identify solvents by their retention time and mass spectrum, and quantify against a standard solution of common solvents (e.g., Class 2 and 3 solvents).[17]

Karl Fischer Titration for Water Content

Water is not a residual solvent but is a common impurity that can affect reaction stoichiometry and reagent stability. Its content is accurately determined by Karl Fischer titration.[18]

Objective: To accurately quantify the water content (w/w %) in the sample.

Experimental Protocol:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for low water content (<1%).[19]

  • Reagent: Commercially available Karl Fischer reagents.

  • Sample Preparation: Accurately weigh an appropriate amount of sample and introduce it directly into the titration vessel.

  • Data Analysis: The instrument automatically calculates the water content as a percentage.[20]

Results and Data Presentation

To facilitate a direct and objective comparison, all quantitative data should be consolidated into clear, structured tables.

Table 1: Supplier Purity Comparison

Supplier IDLot NumberHPLC Purity (% Area)qNMR Purity (w/w %)Water Content (w/w %)Total Residual Solvents (ppm)Adjusted Purity (w/w %) *
Supplier AA-12399.8599.50.1535099.31
Supplier BB-45698.5098.10.50150097.45
Supplier CC-78999.5099.10.20200098.70

*Adjusted Purity (w/w %) is calculated from the qNMR result, subtracting the water content and total residual solvents. This provides the most accurate reflection of the amount of active reagent present.

Table 2: Impurity Profile by LC-MS

Supplier IDRetention Time (min)Proposed Impurity (m/z)Relative Area (%)Notes
Supplier A12.5254.1 (Isomer)0.08Likely a regioisomer from synthesis.
Supplier B8.2185.1 (Unreacted Intermediate)0.75Suggests incomplete reaction.
Supplier B15.1321.2 (Dimer)0.45Suggests poor purification.
Supplier C18.9281.2 (Solvent Adduct)0.25Likely related to purification solvent.

Conclusion and Recommendations

This multi-faceted analytical approach provides a robust and defensible method for benchmarking chemical suppliers.

  • Supplier A demonstrates the highest quality, with excellent purity by both HPLC and qNMR, and a very clean impurity profile. The adjusted purity is the highest, indicating the most active reagent per gram.

  • Supplier C provides material of acceptable purity, but the higher level of residual solvents may be a concern for certain sensitive applications and should be considered.

  • Supplier B shows significantly lower purity and a more complex impurity profile, suggesting potential issues in their synthetic or purification processes. This lot would not be recommended for use in a drug development program without further purification.

By implementing this comprehensive qualification workflow, research and development organizations can make informed, data-driven decisions, ensuring the quality and consistency of critical starting materials and safeguarding the integrity of their scientific endeavors.

References

  • ICH. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Scribd. ICH Q3C Guidelines for Residual Solvents. [Link]

  • Scribd. USP <921> Water Determination Methods. [Link]

  • USP. <921> WATER DETERMINATION. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Eurofins. Water Determination by Karl Fischer. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important?. [Link]

  • Mettler Toledo. Water Content by Volumetric KF | USP 921 Method Ia. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • The United States Pharmacopeial Convention. (2011). <921> WATER DETERMINATION. [Link]

  • Frontage Labs. HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Al-Adnani, H. A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PLOS ONE. [Link]

Sources

Validation

Advanced Spectroscopic Validation of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: A Comparative Analytical Guide

Executive Summary In modern drug discovery, sp3-rich constrained ring systems like azetidines are frequently employed to improve the pharmacokinetic profiles of small molecules. tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sp3-rich constrained ring systems like azetidines are frequently employed to improve the pharmacokinetic profiles of small molecules. tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a critical building block used in the synthesis of kinase inhibitors and receptor modulators. However, its structural validation presents two distinct analytical challenges: the regiochemical ambiguity of the pyrazole attachment (N-linked vs. C-linked) and the spectral line broadening caused by the N-Boc protecting group.

This guide objectively compares the analytical performance of standard validation workflows against advanced orthogonal techniques, providing researchers with a self-validating protocol to unambiguously confirm the structure of this specific scaffold.

The Analytical Challenge: Regiochemistry and Rotamers

During the synthesis of pyrazole-substituted azetidines (e.g., via nucleophilic substitution or Mitsunobu reactions), the tautomeric nature of the pyrazole intermediate often leads to a mixture of regioisomers[1]. Standard analytical techniques frequently fail to differentiate the desired N1-linked product from its C3-linked or C4-linked isomeric alternatives.

Furthermore, the bulky tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen restricts bond rotation at room temperature. This creates distinct conformational rotamers that severely broaden the 1 H and 13 C NMR signals of the azetidine ring, masking critical coupling constants and leading to misinterpretation of purity[2].

To achieve high-confidence structural elucidation, researchers must transition from standard 1D workflows to advanced 2D Nuclear Magnetic Resonance (NMR) techniques (HMBC/NOESY) combined with Variable Temperature (VT) analysis[3].

Workflow Start Synthesized Compound: tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Split Analytical Pathway Start->Split Standard Standard Workflow (1D NMR @ RT, LC-MS) Split->Standard Advanced Advanced Workflow (VT 2D NMR, HRMS) Split->Advanced Fail Result: Ambiguous Cannot rule out C-linked isomers or resolve Boc rotamers Standard->Fail Pass Result: Unambiguous N1-linkage confirmed, Rotamers coalesced Advanced->Pass

Fig 1. Workflow comparing standard vs. advanced spectroscopic validation for pyrazole regiochemistry.

Comparative Analysis: Target Product vs. Isomeric Alternatives

To objectively validate the target product, its spectroscopic profile must be compared against the most likely synthetic byproducts: the C-linked isomers. Table 1 demonstrates why relying solely on mass spectrometry (which yields identical m/z values for all isomers) or basic 1D NMR is insufficient.

Table 1: Spectroscopic Comparison of Pyrazole-Azetidine Isomers
Analytical FeatureTarget Product: 1-yl (N-linked)Alternative A: 3-yl (C-linked)Alternative B: 4-yl (C-linked)
Mass Spectrometry (ESI+) [M+H]+ = 224.13 [M+H]+ = 224.13 (Identical) [M+H]+ = 224.13 (Identical)
Pyrazole Protons ( 1 H NMR) 3 distinct protons (H3, H4, H5)2 distinct protons (H4, H5)2 equivalent protons (H3, H5)
N-H Proton ( 1 H NMR) Absent Present (broad, >10 ppm)Present (broad, >10 ppm)
Azetidine C3-H Shift ~5.1 ppm (Highly deshielded)~3.8 ppm (Less deshielded)~3.6 ppm (Less deshielded)
Diagnostic HMBC Azetidine H3 Pyrazole C5Azetidine H3 Pyrazole C3/C4Azetidine H3 Pyrazole C3/C5

Note: The absence of the pyrazole N-H proton is a strong indicator of N-alkylation, but trace moisture in the solvent can obscure this region. Therefore, HMBC correlation is the only definitive proof of covalent connectivity[4].

Diagnostic Spectroscopic Data

When utilizing the advanced workflow, the target compound yields a highly specific spectral fingerprint. The data in Table 2 represents the coalesced signals obtained at elevated temperatures to overcome Boc-induced line broadening.

Table 2: Expected NMR Chemical Shifts (DMSO- d6​ , 60 °C)
NucleusPositionExpected Shift ( δ , ppm)Multiplicity / Notes
1 HBoc −CH3​ 1.42s, 9H (Sharp singlet at 60 °C)
1 HAzetidine CH2​ 4.05 - 4.25m, 4H (Coalesced from broad humps)
1 HAzetidine CH 5.15tt, 1H (Deshielded by N1 attachment)
1 HPyrazole H46.28t, 1H ( J 2.0 Hz)[4]
1 HPyrazole H37.45d, 1H ( J 1.8 Hz)
1 HPyrazole H57.78d, 1H ( J 2.2 Hz)
13 CAzetidine CH 58.4Confirms C-N linkage environment
13 CPyrazole C5129.1Key target for HMBC correlation

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Each step includes a causality explanation (why the step is performed) and a validation check (how to know the step succeeded before proceeding).

Protocol A: Variable Temperature (VT) NMR Sample Preparation

Causality: The N-Boc group undergoes slow conformational exchange at 25 °C, causing the azetidine CH2​ protons to appear as unresolved, broad humps. Heating the sample increases the exchange rate beyond the NMR timescale, coalescing the signals into sharp multiplets required for accurate 2D NMR[2].

  • Weighing: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality (500 MHz+) NMR tube.

    • Validation Check: Inspect the tube under a strong light. The solution must be optically clear. Particulate matter will distort magnetic field homogeneity, destroying the resolution needed for long-range HMBC couplings.

  • Equilibration: Insert the sample into the spectrometer and raise the probe temperature to 60 °C (333 K). Allow the sample to thermally equilibrate for exactly 10 minutes before tuning and matching.

Protocol B: 2D NMR Acquisition (HMBC & NOESY)

Causality: Heteronuclear Multiple Bond Correlation (HMBC) detects couplings across 2-3 bonds, proving the covalent linkage between the azetidine ring and the pyrazole ring. NOESY detects spatial proximity, confirming the orientation of the rings[3].

  • Pulse Calibration: Calibrate the 90-degree 1 H pulse specifically for this sample at 60 °C.

    • Validation Check: A miscalibrated pulse will result in severe t1​ noise in the 2D spectra. Ensure the 360-degree pulse yields a perfect null signal.

  • HMBC Acquisition: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( JCH​ = 8 Hz).

  • Data Interpretation (The Critical Step): Process the spectrum and extract the correlations originating from the Azetidine C3-H proton ( δ ~5.15 ppm).

    • Validation Check: You must observe a cross-peak between the Azetidine C3-H ( δ 5.15) and Pyrazole C5 ( δ ~129.1). If this peak is absent, but a correlation to C3/C4 is present, you have synthesized the C-linked isomer.

HMBC_Logic Aze Azetidine C3-H (δ ~5.15 ppm) PyrC Pyrazole C5 (δ ~129.1 ppm) Aze->PyrC HMBC (3-bond) Proves C-N covalent bond PyrH Pyrazole H5 (δ ~7.78 ppm) Aze->PyrH NOESY (Space) Proves spatial proximity

Fig 2. 2D NMR logical pathway for differentiating N-linked pyrazole regiochemistry.

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Causality: While NMR proves connectivity, HRMS proves the exact elemental composition, ruling out unexpected oxidations or adducts formed during synthesis.

  • Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Ionization: Analyze via Electrospray Ionization in positive mode (ESI+).

  • Mass Accuracy: Calculate the theoretical exact mass for C11​H17​N3​O2​ + H+ .

    • Validation Check: The observed mass must be within 3 ppm of the theoretical mass ( m/z 224.1394). A deviation greater than 3 ppm indicates a calibration failure or a different empirical formula.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. 3

  • American Chemical Society. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. 1

  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles. 4

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. 2

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I approach laboratory safety not as a checklist, but as a system of mechanistic causality....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I approach laboratory safety not as a checklist, but as a system of mechanistic causality. Handling tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate —a highly specialized, N-Boc protected azetidine-pyrazole bioisostere—requires rigorous adherence to chemical hygiene standards.

This guide provides the essential safety, handling, and disposal protocols for this compound, ensuring that every procedure is a self-validating system designed to protect personnel and preserve compound integrity.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical behavior of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

  • Lipophilicity and Skin Penetration: The tert-butyloxycarbonyl (Boc) protecting group is highly lipophilic. This property increases the molecule's ability to penetrate the stratum corneum if it comes into contact with bare skin, acting as a carrier for the biologically active pyrazole-azetidine core[1].

  • Respiratory Hazards: As a fine powder or crystalline solid, azetidine derivatives can hold a static charge, leading to aerosolization during weighing. Inhalation can cause severe respiratory tract irritation[1].

  • Reactivity & Overpressurization: While stable under basic or neutral conditions, the compound is highly reactive under acidic conditions (e.g., when using Trifluoroacetic Acid (TFA) or HCl for deprotection). Cleavage of the Boc group mechanistically releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas[2]. In a sealed reaction vessel, this creates an immediate and severe overpressurization hazard.

Personal Protective Equipment (PPE) Specification

Under the 3[3], PPE must be selected based on a rigorous hazard assessment. The following table summarizes the mandatory PPE for handling this compound, grounded in the4[4].

PPE CategorySpecificationMechanistic Causality / Justification
Eye/Face ANSI Z87.1-compliant splash goggles.Protects against accidental splashes during solvation or violent outgassing during acidic Boc-deprotection.
Skin/Hands Nitrile gloves (≥4 mil thickness). Double-gloving recommended.Nitrile offers excellent resistance to the polar aprotic solvents (e.g., DMF, DCM) typically used to dissolve lipophilic Boc-protected amines.
Body Flame-retardant (FR), chemical-resistant lab coat.Aligns with updated OSHA guidelines for handling volatile organic solvents and reactive intermediates. Prevents dermal absorption.
Respiratory Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Primary engineering control to prevent inhalation of aerosolized dust during dispensing and toxic vapors during reaction.

Operational Workflow: Handling & Deprotection

The most common operation involving tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is its incorporation into a larger scaffold, followed by the removal of the Boc group.

Step-by-Step Methodology
  • Pre-Operation Validation: Verify fume hood airflow using the digital monitor or a tissue flutter test. This is a self-validating step to ensure the engineering controls are active before exposing the chemical.

  • Dispensing: Use an anti-static weighing boat and a grounded spatula. Because the Boc-protected amine can hold a static charge, this prevents the solid from aerosolizing or adhering to the balance walls.

  • Solvation: Transfer the compound to a round-bottom flask and dissolve in a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Deprotection (Critical Safety Step):

    • Cool the solution to 0°C using an ice bath.

    • Add the deprotecting acid (e.g., TFA) dropwise.

    • Self-Validating System: Attach a bubbler to a vent needle inserted into the reaction septum. The active bubbling visually confirms the chemical cleavage of the Boc group (release of CO₂ and isobutylene)[2]. The cessation of bubbling confirms the reaction has reached completion and that internal pressure has safely equalized.

  • Quenching: Quench the reaction slowly with a mild aqueous base (e.g., saturated NaHCO₃) to neutralize excess acid. Monitor for secondary CO₂ evolution.

Workflow A Hazard Assessment & PPE Verification B Fume Hood Setup (Face Velocity: 80-100 fpm) A->B C Dispense Compound: tert-Butyl 3-(1H-pyrazol-1-yl) azetidine-1-carboxylate B->C D Solvation (e.g., DCM, EtOAc) C->D E Acidic Deprotection (TFA or HCl) D->E F CRITICAL HAZARD: Gas Evolution (CO2 + Isobutylene) E->F Acid Addition G Vented Quenching (Sat. NaHCO3) F->G Vent Pressure H Waste Segregation (Halogenated vs. Non-Halogenated) G->H

Workflow for handling and deprotecting Boc-protected azetidine derivatives.

Spill Response & Disposal Plans

Immediate and correct logistical responses to spills prevent localized contamination from becoming a laboratory-wide exposure event.

Spill Protocols
  • Solid Spills: Do not dry sweep. Cover the spilled tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate with damp sand or a wet paper towel to suppress dust generation. Scoop the material using a non-sparking tool into a chemically resistant, sealable hazardous waste bag.

  • Solution Spills: Isolate the area. Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust if the compound is dissolved in an oxidizing or highly flammable solvent.

Waste Segregation

Proper disposal is dictated by the solvents used during the handling of the compound.

Waste StreamCriteriaDisposal Action
Halogenated Organic Compound dissolved in DCM, Chloroform, or treated with TFA.Store in a vented, clearly labeled halogenated waste carboy.
Non-Halogenated Organic Compound dissolved in EtOAc, DMF, or DMSO.Store in a standard organic waste carboy. Keep away from oxidizers.
Solid Waste Contaminated gloves, weighing boats, and spill cleanup materials.Place in a designated solid hazardous waste bin.

References

  • Laboratory Safety Guidance - OSHA Occupational Safety and Health Administration (OSHA) URL:[Link][3]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution American Chemical Society (ACS) Publications URL:[Link][2]

  • 1-Boc-3-(Amino)azetidine Material Safety Data Sheet (Proxy for N-Boc Azetidine Hazards) Chemsrc URL:[Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
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tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
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